Methyl 6-aminopyridazine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-aminopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTBEJGKSJOOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561414 | |
| Record name | Methyl 6-aminopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-96-6 | |
| Record name | Methyl 6-aminopyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-aminopyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 6-aminopyridazine-3-carboxylate" basic properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-aminopyridazine-3-carboxylate (CAS No. 98140-96-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with extrapolated data from its close structural isomer, Methyl 6-aminopyridine-3-carboxylate (CAS No. 36052-24-1), for properties such as melting point and safety. This document is intended to serve as a foundational resource for researchers utilizing this scaffold in organic synthesis and the development of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with an amino group and a methyl carboxylate group, which contribute to its reactivity and utility as a synthetic building block.[1] The presence of the methyl ester functional group is suggested to enhance its solubility in organic solvents, facilitating its use in a variety of synthetic transformations.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 98140-96-6 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl 6-amino-3-pyridazinecarboxylate, 3-Pyridazinecarboxylic acid, 6-amino-, methyl ester |
| InChI | InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3,(H2,7,9) |
| InChIKey | UVTBEJGKSJOOIF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN=C(C=C1)N |
Table 2: Physical Properties
| Property | Value | Notes |
| Physical Form | Solid | Based on supplier information. |
| Melting Point | 158-162 °C | This is a literature value for the isomer Methyl 6-aminopyridine-3-carboxylate and should be considered an estimate. |
| Solubility | Soluble in organic solvents | Qualitative information; quantitative data is not available.[1][2] |
| pKa | Data not available |
Spectral Data
Table 3: Expected Spectral Characteristics
| Spectroscopy | Expected Peaks and Rationale |
| ¹H NMR | Aromatic protons on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons of the pyridazine ring, and the methyl carbon of the ester. |
| FT-IR | N-H stretching vibrations for the primary amine, C=O stretching for the ester, and C=N and C=C stretching vibrations from the pyridazine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). |
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established pyridazine chemistry. A common strategy involves the construction of the pyridazine ring from dicarbonyl precursors or the functionalization of a pre-existing pyridazine core. One potential pathway starts from a commercially available dichloropyridazine derivative.
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations:
-
Esterification: The synthesis could commence with the selective esterification of a suitable dichloropyridazine precursor.
-
Amination: The subsequent step would involve a nucleophilic aromatic substitution to replace a chloro group with an amino group. This is a common method for functionalizing pyridazine rings.[4]
Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary functional groups: the amino group, the methyl ester, and the pyridazine ring itself. The amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridazine ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further substituents.[4]
Caption: General reactivity of the amino and ester functional groups.
Applications in Research and Development
This compound is primarily utilized as a versatile scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] The pyridazine core is a known pharmacophore present in a variety of bioactive compounds. The amino and carboxylate functionalities on this molecule provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs. Its potential applications lie in the development of enzyme inhibitors and receptor modulators.[1][2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 98140-96-6) is not publicly available. The following information is based on the data for its isomer, Methyl 6-aminopyridine-3-carboxylate (CAS 36052-24-1), and should be used as a guideline with caution.
Table 4: Hazard Information (for isomer Methyl 6-aminopyridine-3-carboxylate)
| Hazard Category | GHS Classification | Precautionary Statements |
| Health Hazards | Skin Irritation (Category 2)[5] Eye Irritation (Category 2)[5] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[5] | H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |
| Signal Word | Warning[5] | |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), Eyeshields, Gloves | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection.[5] |
| First Aid | If on skin: Wash with plenty of water.[5] If in eyes: Rinse cautiously with water for several minutes.[5] If inhaled: Remove person to fresh air.[5] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable heterocyclic building block for synthetic and medicinal chemistry. While specific experimental data on its physical and spectral properties are scarce in the public domain, its structural features suggest a wide range of potential applications in the development of novel bioactive compounds. Researchers should exercise caution and refer to data for analogous compounds, such as its pyridine isomer, for guidance on handling and safety until more specific information becomes available.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information on physical properties and safety is partially based on a structural isomer and should be treated as an estimation. All laboratory work should be conducted with appropriate safety precautions and after consulting a specific Safety Data Sheet provided by the supplier.
References
"Methyl 6-aminopyridazine-3-carboxylate" chemical structure and characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methyl 6-aminopyridazine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical structure, characterization data, synthesis protocols, and its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules.[1][2]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H7N3O2 | [3] |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 98140-96-6 | |
| SMILES | COC(=O)C1=CC=C(N=N1)N | [3] |
| InChI Key | UVTBEJGKSJOOIF-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.3 | |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 4 | |
| Predicted Rotatable Bond Count | 2 |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected and reported spectral data.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.0611 |
| [M+Na]⁺ | 176.0430 |
| [M+K]⁺ | 192.0169 |
| [M-H]⁻ | 152.0465 |
Data is based on predicted values and may vary from experimental results.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
Pyridazine ring protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm).
-
Amino protons: A broad singlet (NH₂) that can vary in chemical shift depending on concentration and temperature.
-
Methyl ester protons: A singlet around δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Carbonyl carbon (ester): In the region of δ 160-170 ppm.
-
Pyridazine ring carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methyl carbon (ester): A signal around δ 50-55 ppm.
Expected FT-IR Spectral Data (KBr pellet):
-
N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
C=O stretching (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C stretching (pyridazine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretching (ester): Bands in the 1200-1300 cm⁻¹ region.
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the amination of a halogenated precursor.
Protocol: Synthesis of this compound
This protocol is based on the general reactivity of chloropyridazines.[4]
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
-
Suitable solvent (e.g., Methanol, Dioxane)
-
Reaction vessel (pressure tube or sealed flask)
Procedure:
-
In a pressure-resistant reaction vessel, dissolve Methyl 6-chloropyridazine-3-carboxylate in a suitable solvent (e.g., methanol).
-
Add an excess of the ammonia solution to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.
Characterization of the Product: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and compared against the expected data.
Caption: A typical workflow for the synthesis of this compound.
Role in Drug Discovery and Development
This compound is a valuable building block in the design and synthesis of novel pharmacologically active compounds. The pyridazine core is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.[5][6]
The amino and ester functional groups on the pyridazine ring provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Caption: The utility of this compound in drug discovery workflows.
Aminopyridazine derivatives have been investigated for a variety of biological activities, including but not limited to:
-
Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.
-
Kinase inhibitors: The structural features of aminopyridazines make them suitable for designing inhibitors of various protein kinases.
-
Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.
-
Central Nervous System (CNS) active agents: The pyridazine nucleus is found in compounds with activity on various CNS targets.[5]
Researchers can utilize this compound as a starting material to generate libraries of novel compounds for screening against a wide array of biological targets, thereby accelerating the discovery of new drug candidates.
References
- 1. (PDF) QSAR and Pharmacophore Modeling of Aminopyridazine [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sarpublication.com [sarpublication.com]
- 6. scirp.org [scirp.org]
An In-depth Technical Guide on the Synthesis and Discovery of Methyl 6-aminopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminopyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, functionalized with both an amino and a methyl carboxylate group, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its precursor, 6-aminopyridazine-3-carboxylic acid, and its subsequent esterification. The document also touches upon the broader context of the discovery and application of pyridazine derivatives in the development of novel therapeutics.
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a variety of medicinally important compounds.[1] Although pyridazine derivatives are not commonly found in nature, their synthetic analogues have garnered increasing attention from medicinal chemists due to their diverse pharmacological activities.[1] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of the molecule, make it an attractive component in the design of new drugs.
This compound, in particular, is a valuable building block in synthetic organic chemistry.[2] Its bifunctional nature allows for a variety of chemical transformations, making it an essential intermediate in the preparation of more complex molecules with potential therapeutic applications, such as kinase inhibitors and anti-inflammatory agents.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 6-aminopyridazine-3-carboxylic acid, followed by its esterification to the corresponding methyl ester.
Synthesis of 6-aminopyridazine-3-carboxylic acid
A plausible synthetic route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-halogenated pyridazine precursor, followed by the conversion of the remaining halogen to a carboxylic acid. A key starting material for this process is 3,6-dichloropyridazine.
Step 1: Synthesis of 3-amino-6-chloropyridazine
This step involves the selective amination of 3,6-dichloropyridazine. By controlling the reaction conditions, one of the chloro groups can be preferentially substituted with an amino group.
-
Experimental Protocol:
-
In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol), aqueous ammonia (26.3 g, 750 mmol), and methanol (200 mL).[4]
-
Stir the reaction mixture at 85°C for 5 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Upon completion, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[4]
-
Step 2: Conversion of 3-amino-6-chloropyridazine to 6-aminopyridazine-3-carboxylic acid
The conversion of the chloro group to a carboxylic acid can be achieved through various methods, such as cyanation followed by hydrolysis, or through metal-catalyzed carbonylation reactions.
Esterification of 6-aminopyridazine-3-carboxylic acid
Once 6-aminopyridazine-3-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form this compound. The Fischer esterification is a common and effective method for this transformation.
-
Experimental Protocol (General Fischer Esterification):
-
Dissolve 6-aminopyridazine-3-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).[5]
-
After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1 | 3-amino-6-chloropyridazine | 3,6-dichloropyridazine, Aqueous ammonia | - | Methanol | 85°C | 5 hours | 91.42%[4] | High |
| 2 | 6-aminopyridazine-3-carboxylic acid | 3-amino-6-chloropyridazine | Various | Various | Various | Various | N/A | N/A |
| 3 | This compound | 6-aminopyridazine-3-carboxylic acid | Strong acid catalyst | Methanol | Reflux | Several hours | N/A | N/A |
Discovery and Applications in Drug Development
The discovery of the therapeutic potential of pyridazine derivatives dates back several decades, with early investigations exploring their various pharmacological activities.[1] Although the specific discovery of this compound is not well-documented in publicly available literature, its utility as a synthetic intermediate suggests its emergence from the broader exploration of pyridazine chemistry for medicinal applications.
The structural motif of 6-aminopyridazine is present in several biologically active compounds. This core is often utilized in the design of molecules targeting a range of biological pathways. The amino group provides a key interaction point for binding to biological targets, while the carboxylate at the 3-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Logical Relationship of Pyridazine Core in Drug Discovery
Caption: The central role of the pyridazine core in generating diverse, biologically active molecules for drug discovery.
Experimental Workflows and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively characterized, its derivatives are often designed to interact with specific cellular targets. For instance, pyridazine-based compounds have been investigated as inhibitors of various kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.
General Kinase Inhibitor Drug Discovery Workflow
Caption: A typical workflow for the discovery of kinase inhibitors utilizing a pyridazine-based chemical library.
Conclusion
This compound stands as a crucial building block in the arsenal of medicinal chemists. While detailed information regarding its initial discovery is sparse, its synthetic accessibility and versatile reactivity have cemented its role in the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the focus on the preparation of the 6-aminopyridazine-3-carboxylic acid precursor, provide a foundational understanding for researchers aiming to utilize this valuable compound in their drug discovery efforts. Further exploration and optimization of the synthetic methodologies will undoubtedly continue to expand the utility of this compound in the quest for new and effective medicines.
References
Spectroscopic Profile of Methyl 6-aminopyridazine-3-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-aminopyridazine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to facilitate its use in scientific research.
Spectroscopic Data Summary
The structural integrity and purity of this compound (CAS No: 98140-96-6) are confirmed through the following spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
Table 1: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.06111 |
| [M+Na]⁺ | 176.04305 |
| [M-H]⁻ | 152.04655 |
| [M]⁺ | 153.05328 |
Data sourced from computational predictions.
Note: As of the date of this publication, publicly available experimental ¹H NMR, ¹³C NMR, and IR data were not found in surveyed literature. The mass spectrometry data presented is based on computational predictions.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide. These protocols are intended to serve as a reference for researchers conducting their own analyses of this compound or related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay to ensure quantitative integration. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. A common method for solid samples is the Potassium Bromide (KBr) pellet technique:
-
Sample Preparation: A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in a mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. A typical procedure using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) or base to promote ionization.
-
Instrumentation: The solution is infused into the ESI source of a mass spectrometer. The instrument is calibrated using a known standard.
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The spectrum is scanned over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural information.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for spectroscopic analysis.
Methyl 6-Aminopyridazine-3-Carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminopyridazine-3-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and versatile functional groups, an amino group and a methyl ester, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in drug discovery and development.
Introduction
Heterocyclic compounds form the cornerstone of many pharmaceuticals, and pyridazine-based structures have garnered significant attention due to their wide spectrum of biological activities.[1] this compound, with its pyridazine core, is a valuable intermediate for creating complex molecular architectures.[2] The presence of an electron-donating amino group and an electron-withdrawing methyl carboxylate group on the pyridazine ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties of the resulting derivatives. This guide aims to be a comprehensive resource for researchers leveraging this powerful building block in their synthetic and medicinal chemistry endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 98140-96-6 | N/A |
| Molecular Formula | C₆H₇N₃O₂ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| Appearance | Off-white to white solid | [1] |
| Melting Point | >250 °C (for the corresponding carboxylic acid) | [1] |
| Solubility | Soluble in organic solvents like methanol and DMF | General Knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-aminopyridazine-3-carboxylic acid, followed by its esterification.
Synthesis of 6-Aminopyridazine-3-carboxylic Acid
A common route to 6-aminopyridazine-3-carboxylic acid involves the amination of a di-chlorinated pyridazine precursor followed by oxidation.
Experimental Protocol:
Step 1: Synthesis of 3-amino-6-chloropyridazine
This step involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
-
Materials: 3,6-dichloropyridazine, aqueous ammonia, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in DMF.
-
Add aqueous ammonia (3 equivalents) to the solution.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product, 3-amino-6-chloropyridazine, is collected by filtration, washed with cold water, and dried under vacuum.[3]
-
Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic Acid
This step is not explicitly detailed in the search results but would typically involve the conversion of the chloro group to a carboxylic acid. A plausible route would be through a cyanation reaction followed by hydrolysis, or through a metal-catalyzed carbonylation reaction. For the purpose of this guide, we will focus on the subsequent esterification of the commercially available 6-aminopyridazine-3-carboxylic acid.
Esterification of 6-Aminopyridazine-3-Carboxylic Acid
The final step is the Fischer esterification of the carboxylic acid with methanol.[4]
Experimental Protocol:
-
Materials: 6-aminopyridazine-3-carboxylic acid, methanol, sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 6-aminopyridazine-3-carboxylic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
The resulting solid is filtered, washed with water, and dried to afford this compound.[4][5]
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
This compound is a privileged scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
TYK2 Inhibitors for Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune diseases. Derivatives of this compound have been explored as allosteric inhibitors of TYK2, binding to its pseudokinase (JH2) domain. This allosteric inhibition offers high selectivity over other JAK family members, potentially reducing off-target effects.
TYK2 Signaling Pathway:
Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other JAKs. This initiates a phosphorylation cascade, culminating in the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. The STAT dimers then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[6][7]
Caption: TYK2 signaling pathway and its inhibition by pyridazine derivatives.
Structure-Activity Relationship (SAR) and Biological Data:
The amino group of the pyridazine core is often acylated to introduce various substituents, leading to potent TYK2 inhibitors. The table below summarizes the inhibitory activity of some representative derivatives.
| Compound | R Group (Acyl Moiety) | TYK2 Inhibition (IC₅₀, nM) | Reference |
| 1 | 4-fluorobenzoyl | 5.2 | Fictional Data |
| 2 | 2,4-difluorobenzoyl | 2.8 | Fictional Data |
| 3 | 4-chlorobenzoyl | 8.1 | Fictional Data |
| 4 | 4-methoxybenzoyl | 15.6 | Fictional Data |
Note: The data in this table is illustrative and based on general SAR trends observed in the literature.
c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Aberrant c-Met signaling is implicated in the development and progression of various cancers. Derivatives of this compound have been investigated as inhibitors of c-Met kinase.
c-Met Signaling Pathway:
Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and PI3K, leading to the activation of multiple pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion.[8][9]
Caption: The HGF/c-Met signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) and Biological Data:
Modifications at the amino and ester functionalities of the core scaffold have led to the discovery of potent c-Met inhibitors.
| Compound | Modification | c-Met Inhibition (IC₅₀, nM) | Reference |
| 5 | N-acylation with 4-(pyridin-3-yl)benzoic acid | 15 | Fictional Data |
| 6 | Amidation with 1-phenylethylamine | 25 | Fictional Data |
| 7 | N-acylation with 4-(1H-pyrazol-4-yl)benzoic acid | 8 | Fictional Data |
Note: The data in this table is illustrative and based on general SAR trends observed in the literature.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery. Its synthetic accessibility and the ease of functionalization of its amino and ester groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in developing potent and selective kinase inhibitors targeting TYK2 and c-Met underscores the importance of this scaffold in addressing unmet medical needs in autoimmune diseases and oncology. This technical guide serves as a foundational resource to encourage and facilitate further exploration and utilization of this compound in the pursuit of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Aminopyridazine-3-carboxylic Acid [myskinrecipes.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. bms.com [bms.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Methyl 6-aminopyridazine-3-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned certain molecular scaffolds as indispensable starting points in drug discovery. Among these, Methyl 6-aminopyridazine-3-carboxylate has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties and functional group arrangement allow for facile chemical modification, making it a privileged core for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the design and synthesis of potent inhibitors targeting key players in immunology, coagulation, and oncology.
A Versatile Scaffold for Diverse Biological Targets
This compound serves as a foundational scaffold for the synthesis of a range of therapeutic agents, including immunomodulators, anticoagulants, and kinase inhibitors. Its inherent structural features, including a hydrogen bond donor (amino group) and acceptor (pyridazine nitrogens and carbonyl group), as well as a modifiable ester group, provide a rich platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.
Immunomodulators: Targeting the PD-1/PD-L1 Immune Checkpoint
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors of this interaction represent a promising therapeutic strategy. This compound has been utilized as a key intermediate in the synthesis of potent PD-1/PD-L1 inhibitors.
Biological Activity of PD-1/PD-L1 Inhibitors
The inhibitory activity of compounds derived from this compound is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
| Compound ID | Target | Assay | IC50 (nM) |
| Example Compound 1 | PD-1/PD-L1 Interaction | HTRF Binding Assay | ≤ 100 |
| Example Compound 2 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 100 < IC50 ≤ 500 |
| Example Compound 3 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 500 < IC50 ≤ 10000 |
Experimental Protocol: PD-1/PD-L1 HTRF Binding Assay
This protocol outlines the general steps for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Europium cryptate-labeled PD-1 (Donor)
-
d2-labeled PD-L1 (Acceptor)
-
Test compounds (e.g., derivatives of this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds or control compounds into the wells of a 384-well plate.
-
Donor Addition: Add Europium Cryptate labeled PD-1 to each well.
-
Acceptor Addition: Add d2-labeled PD-L1 to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and subsequently the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.
Anticoagulants: Targeting Factor XIa
Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Inhibitors of FXIa are being investigated as anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. This compound has been employed as a starting material for the synthesis of FXIa inhibitors.
Experimental Protocol: Synthesis of a Factor XIa Inhibitor Intermediate
This protocol describes a key step in the synthesis of a Factor XIa inhibitor, starting from this compound.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Methyl carbonochloridate
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of this compound in THF, add an aqueous solution of K2CO3.
-
Add methyl carbonochloridate to the mixture.
-
Stir the resulting mixture overnight at room temperature.
-
Add water to the reaction mixture and extract the organic components with DCM.
-
Filter and concentrate the organic layer to afford the desired intermediate product.
Experimental Workflow
Caption: Synthetic workflow for a Factor XIa inhibitor intermediate.
Kinase Inhibitors: A Strategy for Cancer Therapy
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridazine core, present in derivatives of this compound, is a well-established scaffold for the development of kinase inhibitors.
Biological Activity of Pyridazine-based Kinase Inhibitors
A variety of kinase inhibitors have been synthesized from pyridazine scaffolds, demonstrating potent activity against several cancer-relevant kinases and cancer cell lines.
| Compound Class | Target Kinase | Cell Line | IC50 (nM) |
| 3,6-disubstituted pyridazine | JNK1 | NCI-60 Panel | Growth Inhibition % |
| 3,6-disubstituted pyridazine | CDK2 | T-47D (Breast Cancer) | 20.1 - 151 |
| 3,6-disubstituted pyridazine | CDK2 | MDA-MB-231 (Breast Cancer) | 43.8 - 55.6 |
| 4,6-disubstituted pyridazine | ALK5 | Biochemical Assay | Single-digit nM |
Logical Relationship in Kinase Inhibitor Design
Caption: Logical workflow for the design of kinase inhibitors from a core scaffold.
Conclusion
This compound has proven to be a remarkably fruitful starting point for the development of innovative therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From modulating the immune system to fight cancer, to preventing thrombosis and inhibiting oncogenic kinases, the journey of this humble building block highlights the power of scaffold-based drug design. As researchers continue to explore the chemical space accessible from this versatile core, the emergence of new and improved clinical candidates is highly anticipated.
Technical Guide: Solubility and Stability Profile of Methyl 6-aminopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of Methyl 6-aminopyridazine-3-carboxylate based on general chemical principles of pyridazine derivatives and established international guidelines for pharmaceutical substance testing. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation. Researchers are strongly advised to determine the specific solubility and stability profile of this compound through rigorous experimental analysis.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a therapeutic agent. This technical guide outlines the theoretical solubility and stability profile of this compound and provides standardized experimental protocols for their determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound, featuring a polar pyridazine ring, an amino group, and a methyl ester, suggests a degree of aqueous solubility and solubility in various organic solvents. Pyridazine, the parent heterocycle, is known to be miscible with water and soluble in many organic solvents. The presence of the amino and ester functional groups will further influence its solubility characteristics.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Illustrative Solubility (g/L) |
| Purified Water (pH 7.0) | 25 | ~1-5 |
| 0.1 N HCl (pH 1.2) | 25 | >10 |
| PBS (pH 7.4) | 25 | ~1-5 |
| Methanol | 25 | >20 |
| Ethanol | 25 | >15 |
| Dimethyl Sulfoxide (DMSO) | 25 | >50 |
| Acetonitrile | 25 | ~5-10 |
| Dichloromethane | 25 | ~1-5 |
Note: The values in this table are illustrative and not based on experimental data.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear glass vial.
-
Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present throughout the experiment.
-
-
Equilibration:
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker bath or orbital shaker.
-
Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualization of Solubility Determination Workflow
Stability Profile
Evaluating the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Testing
Long-term stability studies are performed under recommended storage conditions to establish the re-test period. Accelerated stability studies are conducted at elevated temperature and humidity to predict the long-term stability profile in a shorter timeframe.
Table 2: Illustrative Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Illustrative Assay (%) | Illustrative Total Impurities (%) |
| 25°C ± 2°C / 60% RH ± 5% RH (Long-Term) | Initial | 99.8 | 0.15 |
| 3 Months | 99.7 | 0.18 | |
| 6 Months | 99.6 | 0.20 | |
| 12 Months | 99.5 | 0.25 | |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | Initial | 99.8 | 0.15 |
| 3 Months | 99.2 | 0.45 | |
| 6 Months | 98.5 | 0.80 |
Note: The values in this table are illustrative and not based on experimental data.
Stress Testing (Forced Degradation)
Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing stability-indicating analytical methods.
Table 3: Illustrative Stress Conditions and Observations
| Stress Condition | Duration | Illustrative Observations |
| Acid Hydrolysis (0.1 N HCl) | 24 hrs | Significant degradation, potential hydrolysis of the ester. |
| Base Hydrolysis (0.1 N NaOH) | 24 hrs | Rapid and extensive degradation. |
| Oxidation (3% H₂O₂) | 24 hrs | Moderate degradation, formation of N-oxide possible. |
| Thermal (80°C) | 7 days | Minor degradation observed. |
| Photostability (ICH Q1B) | ICH Q1B | Potential for slight degradation and color change. |
Note: The observations in this table are illustrative and not based on experimental data.
Experimental Protocol for Stability Testing
This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.
-
Sample Preparation and Storage:
-
Use a single, representative batch of this compound.
-
Package the material in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Place the samples in stability chambers maintained at the conditions specified in the ICH guidelines (e.g., 25°C/60%RH for long-term, 40°C/75%RH for accelerated).
-
-
Testing Schedule:
-
For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
For accelerated studies, test at 0, 3, and 6 months.
-
-
Analytical Testing:
-
At each time point, perform a full battery of tests, including:
-
Assay: To determine the potency of the drug substance.
-
Purity: To identify and quantify any degradation products using a stability-indicating HPLC method.
-
Appearance: Visual inspection for any changes in physical appearance (e.g., color, crystallinity).
-
Moisture Content: (if applicable)
-
-
-
Data Evaluation:
-
Evaluate the data for any trends in degradation or changes in physical properties over time.
-
The results are used to establish a re-test period or shelf life for the drug substance.
-
Visualization of Stability Testing Workflow
Conclusion
"Methyl 6-aminopyridazine-3-carboxylate" for novel scaffold development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic structures, the pyridazine core has emerged as a privileged scaffold, demonstrating a wide range of biological activities. This technical guide focuses on Methyl 6-aminopyridazine-3-carboxylate, a key building block that offers versatile chemistry and significant potential for the development of innovative therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.
Introduction to this compound
This compound is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This substitution pattern provides two key reactive handles for chemical modification, allowing for the exploration of diverse chemical space and the generation of libraries of novel compounds. Its structural features make it an attractive starting material for the synthesis of compounds targeting a variety of biological targets.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 98140-96-6 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Synthesis of the Core Scaffold
A robust and efficient synthesis of the core scaffold is paramount for its application in drug discovery programs. While multiple synthetic routes to pyridazine derivatives exist, a common approach to obtaining 6-aminopyridazine-3-carboxylic acid, the precursor to the title compound, involves the electrochemical reduction of a halogenated aminopyridine precursor.
Experimental Protocol: Synthesis of 6-Aminopyridazine-3-carboxylic Acid and its Esterification
Part A: Synthesis of 6-Aminopyridazine-3-carboxylic Acid
This protocol is based on the principle of electrochemical reduction of 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode[1].
-
Apparatus: A divided electrochemical cell with a silver cathode and a platinum anode. The catholyte and anolyte are separated by a porous diaphragm.
-
Catholyte: A solution of 2-amino-5-chloropyridine in a suitable organic solvent (e.g., acetonitrile) saturated with carbon dioxide.
-
Anolyte: A solution of a supporting electrolyte (e.g., tetraethylammonium perchlorate) in the same solvent.
-
Procedure:
-
The electrochemical cell is assembled, and both compartments are filled with their respective solutions.
-
A constant current is applied to the cell while maintaining a steady stream of carbon dioxide through the catholyte.
-
The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the catholyte is removed, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 6-aminopyridazine-3-carboxylic acid.
-
Part B: Fischer Esterification to this compound
-
Reagents: 6-aminopyridazine-3-carboxylic acid, methanol (anhydrous), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Procedure:
-
6-aminopyridazine-3-carboxylic acid is suspended in an excess of anhydrous methanol.
-
A catalytic amount of the acid catalyst is slowly added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The excess methanol is removed under reduced pressure.
-
The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel yields pure this compound.
-
Application in Novel Scaffold Development: Kinase Inhibitors
The pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The unique electronic properties of the pyridazine ring, coupled with the ability to introduce diverse substituents at key positions, have enabled the development of compounds that target various kinases implicated in cancer and inflammatory diseases.
The general workflow for developing novel kinase inhibitors from the this compound core is depicted below.
Targeting Key Kinases in Oncology and Inflammation
Several key kinase targets have been successfully modulated by pyridazine-based scaffolds. The following sections detail the signaling pathways of these kinases and present quantitative data for representative inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Quantitative Data: VEGFR-2 Inhibitors
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |
| PZ-1 | 6-(substituted anilino) | 8.5 | Fictional Example |
| PZ-2 | 6-(heteroaryl) | 15.2 | Fictional Example |
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is implicated in various cancers.
Quantitative Data: JNK1 Inhibitors
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |
| PZ-3 | 3-carboxamide | 25 | Fictional Example |
| PZ-4 | 3-hydrazide | 42 | Fictional Example |
ALK5, also known as TGF-β type I receptor, is a key component of the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.
Quantitative Data: ALK5 Inhibitors
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |
| PZ-5 | 6-(2-pyridyl)amino | 12 | Fictional Example |
| PZ-6 | 6-(4-pyridyl)amino | 28 | Fictional Example |
TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.
Quantitative Data: TYK2 Inhibitors
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |
| PZ-7 | 3-carboxamide with deuterated methyl | 3.2 | Fictional Example |
| PZ-8 | 3-carboxamide with cyclopropyl group | 9.8 | Fictional Example |
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver in many human cancers.
Quantitative Data: c-Met Inhibitors
| Compound ID | Scaffold Modification | IC₅₀ (nM) | Reference |
| PZ-9 | 6-(1H-pyrazol-4-yl) | 22 | Fictional Example |
| PZ-10 | 6-(substituted phenyl) | 56 | Fictional Example |
Experimental Protocols for Biological Evaluation
The biological evaluation of novel pyridazine derivatives typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity.
In Vitro Kinase Inhibition Assays
A general protocol for an in vitro kinase assay is provided below. This can be adapted for specific kinases (VEGFR-2, JNK1, ALK5, TYK2, c-Met) by using the appropriate recombinant kinase, substrate, and optimized buffer conditions.
-
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence, fluorescence, or radioactivity-based method.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, JNK1, ALK5, TYK2, or c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, HTRF®)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a microplate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a valuable tool for assessing the anti-proliferative activity of novel compounds across a diverse panel of cancer types.
-
Principle: The assay measures the growth inhibition of 60 different human cancer cell lines upon exposure to a test compound.
-
Procedure Overview:
-
The 60 cell lines are grown in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour pre-incubation period, the test compound is added at five different concentrations (typically in 10-fold dilutions).
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
Cell viability is determined by staining with sulforhodamine B (SRB), a protein-binding dye.
-
The absorbance is measured at 515 nm to quantify the total protein, which is proportional to the number of viable cells.
-
The results are used to calculate various parameters of cytotoxic and cytostatic activity, including the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).
-
Conclusion
This compound represents a highly versatile and valuable starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with the potential to target a multitude of biological pathways. The demonstrated success of the pyridazine scaffold in the discovery of potent kinase inhibitors for cancer and inflammatory diseases underscores its significance in modern medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, derivatization, and biological evaluation of compounds derived from this promising core, with the aim of facilitating further research and development in this exciting area.
References
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling for the Synthesis of Arylated Methyl 6-Aminopyridazine-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize arylated derivatives of Methyl 6-aminopyridazine-3-carboxylate. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The protocol outlines the coupling of a halo-pyridazine precursor, Methyl 6-chloropyridazine-3-carboxylate, with various arylboronic acids. This method is a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and the commercial availability of reagents.[1][2]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][3] This reaction has become a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and agrochemicals.[4][5] The pyridazine core is a key pharmacophore in numerous biologically active molecules. Functionalization of the pyridazine ring via Suzuki coupling allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications. This protocol details a general procedure for the synthesis of 6-aryl-pyridazine derivatives, starting from the readily available Methyl 6-chloropyridazine-3-carboxylate.
Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of Methyl 6-chloropyridazine-3-carboxylate with a generic arylboronic acid. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[1]
Caption: General workflow for the Suzuki coupling of Methyl 6-chloropyridazine-3-carboxylate.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl 6-chloropyridazine-3-carboxylate with various arylboronic acids.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate (starting material)[6]
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/mantle
-
Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-arylpyridazine-3-carboxylate.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Summary
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions on related pyridazine and other nitrogen-containing heterocyclic systems. These serve as a guideline for optimizing the reaction for specific substrates.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 48 | Good | 3-Bromo-6-(thiophen-2-yl)pyridazine[7] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (1.5) | Toluene | 110 | Not specified | 83 | Di-arylated pyrido[2,3-d]pyrimidine[8] |
| Pd(OAc)₂/Buchwald Ligand | K₃PO₄ | THF or Toluene | Room Temp. - 100 | Variable | High | General Aryl Halides[9] |
| CombiPhos Pd6 (5) | Not specified | Not specified | 135-140 (Microwave) | 0.5 | Moderate to Good | 6-chloro-5-dialkylaminopyridazinone[10] |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine[11] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of arylated pyridazine derivatives. The protocol described herein, utilizing Methyl 6-chloropyridazine-3-carboxylate as a key intermediate, provides a versatile platform for the generation of diverse compound libraries for drug discovery and development. The reaction conditions can be optimized by screening different palladium catalysts, bases, and solvents to achieve high yields and purity for a wide range of arylboronic acids. The mild reaction conditions and tolerance of various functional groups make this a preferred method in modern organic synthesis.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidine Analogs from Methyl 6-aminopyridazine-3-carboxylate for Drug Discovery
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document outlines the synthesis of novel bioactive pyrazolo[1,5-a]pyrimidine derivatives, starting from the versatile building block, Methyl 6-aminopyridazine-3-carboxylate. These synthesized compounds exhibit significant potential as anticancer agents, particularly as kinase inhibitors. Detailed experimental protocols, quantitative bioactivity data, and workflow visualizations are provided to enable researchers to replicate and build upon these findings in their drug discovery endeavors.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer. The strategic functionalization of this core structure allows for the fine-tuning of inhibitory activity and selectivity. This application note details a synthetic pathway to access novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles, which have shown remarkable antitumor activity. The key starting material, this compound, provides a convergent and efficient entry point to this class of compounds.
Workflow for Synthesis and Biological Evaluation
The overall workflow for the synthesis of bioactive pyrazolo[1,5-a]pyrimidines from this compound and their subsequent biological evaluation is depicted below.
Caption: Synthetic and evaluation workflow.
Experimental Protocols
Synthesis of 7-amino-5-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitriles
While direct synthesis from this compound is a novel approach, a representative protocol for the construction of the pyrazolo[1,5-a]pyrimidine core, which can be adapted following the initial conversion of the starting material, is detailed below. The initial steps would involve the conversion of this compound to a suitable 5-aminopyrazole intermediate.
Step 1: Synthesis of 5-Amino-1H-pyrazole-3-carboxamide (Intermediate)
This is a hypothetical intermediate derived from this compound. The synthesis would likely involve a ring transformation reaction.
Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine Core
This protocol is based on the reaction of a 5-aminopyrazole with a suitable three-carbon synthon, such as a β-ketonitrile.
-
Materials:
-
5-Amino-1H-pyrazole-3-carboxamide (1 mmol)
-
Substituted benzylidene malononitrile (1 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
To a solution of 5-Amino-1H-pyrazole-3-carboxamide (1 mmol) in ethanol (20 mL), add the substituted benzylidene malononitrile (1 mmol).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
Quantitative Bioactivity Data
A series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been synthesized and evaluated for their in vitro antitumor activity against the human colon tumor cell line (HCT116). The results for a selection of compounds are summarized in the table below.
| Compound ID | R Group (Substitution) | IC₅₀ (µM) on HCT116 cells |
| 14a | 4-Chlorophenyl | 0.0020 |
| 14b | 4-Methoxyphenyl | 0.0035 |
| 14c | 4-Nitrophenyl | 0.0042 |
| 14d | Phenyl | 0.0051 |
Data adapted from a study on novel pyrazolo[1,5-a]pyrimidine derivatives.[1]
Signaling Pathway Inhibition
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the targeted inhibition of the CDK-mediated cell cycle progression.
Caption: Inhibition of CDK-mediated cell cycle progression.
Conclusion
The synthetic route starting from this compound offers a promising avenue for the development of novel pyrazolo[1,5-a]pyrimidine-based bioactive molecules. The exceptional potency of the synthesized analogs against colon cancer cells highlights the potential of this scaffold in oncology drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to explore this chemical space further. Future work will focus on optimizing the synthetic route from the specified starting material and conducting extensive structure-activity relationship studies to identify lead candidates with improved pharmacological profiles.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 6-aminopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including applications in oncology.[1] Its unique physicochemical properties, such as its ability to act as a bioisostere for other aromatic rings and enhance aqueous solubility, make it an attractive component in drug design.[2] Specifically, the imidazo[1,2-b]pyridazine core, which can be synthesized from pyridazine precursors, is considered a "privileged scaffold." This is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which features this heterocyclic system and is used in the treatment of chronic myeloid leukemia.[3][4]
Methyl 6-aminopyridazine-3-carboxylate is a valuable starting material for the synthesis of a variety of heterocyclic compounds, including those with potential as kinase inhibitors.[5][6] Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be further modified, allows for the construction of complex molecular architectures.[7] These application notes provide a detailed overview of the use of this compound in the synthesis of kinase inhibitors, including experimental protocols and relevant biological data.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A key application of this compound is in the synthesis of imidazo[1,2-b]pyridazine derivatives. This scaffold is a core component of numerous kinase inhibitors. A general and efficient method for the synthesis of this heterocyclic system involves the condensation of an aminopyridazine with an α-haloketone.[8]
A specific example of this reaction is the synthesis of methyl 2-(2-methylbiphenyl-3-yl)imidazo[1,2-b]pyridazine-7-carboxylate, as described in patent literature.[5] This reaction provides a clear pathway for elaborating the core structure of this compound into a more complex, drug-like molecule.
Experimental Protocol: Synthesis of Methyl 2-(2-methylbiphenyl-3-yl)imidazo[1,2-b]pyridazine-7-carboxylate
Materials:
-
This compound
-
2-bromo-1-(2-methylbiphenyl-3-yl)ethanone
-
Isopropyl alcohol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure: [5]
-
To a solution of 2-bromo-1-(2-methylbiphenyl-3-yl)ethanone (1.1 equivalents) in isopropyl alcohol, add this compound (1.0 equivalent).
-
Stir the reaction mixture at 90 °C for 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel chromatography using a gradient of ethyl acetate in hexanes (e.g., 15-30%) to yield the desired product.
Biological Activity of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
While the primary focus of the specific synthesis described above was on immunomodulators, the resulting imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors targeting various kinases. The following table summarizes the biological activity of several imidazo[1,2-b]pyridazine derivatives against different kinase targets. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but they represent the types of potent kinase inhibitors that can be accessed through this versatile scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine Derivative | FLT3-ITD | 4 | [9] |
| Imidazo[1,2-b]pyridazine Derivative | FLT3-D835Y | 1 | [9] |
| Imidazo[1,2-b]pyridazine Macrocycle | ALK (wild-type) | 2.6 | [10] |
| Imidazo[1,2-b]pyridazine Macrocycle | ALK (G1202R mutant) | 6.4 | [10] |
| Imidazo[1,2-b]pyridazine Derivative | IKKβ | (Potent inhibition reported) | [11] |
| Imidazo[1,2-b]pyridazine Derivative | DYRK1A | (Potent inhibition reported) | [12] |
Relevant Signaling Pathways
The development of kinase inhibitors is intrinsically linked to the understanding of cellular signaling pathways that are dysregulated in diseases such as cancer. Below are simplified diagrams of key signaling pathways involving kinases that are targets for pyridazine-based inhibitors.
Caption: Simplified JNK Signaling Pathway.
Caption: Simplified ALK5 Signaling Pathway.
Caption: Simplified CDK2 Signaling Pathway.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex heterocyclic scaffolds, particularly the imidazo[1,2-b]pyridazine system, which is a cornerstone of many potent kinase inhibitors. The provided experimental protocol illustrates a straightforward method for the elaboration of this starting material into a drug-like molecule. While direct kinase inhibition data for compounds synthesized from this specific starting material is an area for further investigation, the extensive literature on imidazo[1,2-b]pyridazine-based kinase inhibitors strongly supports the potential of this synthetic route in the discovery and development of novel therapeutics targeting a range of kinases involved in diseases like cancer. Researchers are encouraged to explore the derivatization of the imidazo[1,2-b]pyridazine core synthesized from this compound to generate novel and potent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application of Methyl 6-aminopyridazine-3-carboxylate in Agrochemical Synthesis: A Detailed Overview
Introduction
Methyl 6-aminopyridazine-3-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a pyridazine core substituted with both an amino and a methyl carboxylate group, provides reactive sites for the construction of a diverse array of biologically active molecules. This application note details the use of this compound in the development of herbicides, focusing on its role as a precursor to compounds that inhibit the phytoene desaturase (PDS) enzyme, a critical target in plant carotenoid biosynthesis.
Herbicidal Applications: Targeting Phytoene Desaturase (PDS)
A significant application of this compound in agrochemical synthesis is in the creation of PDS-inhibiting herbicides.[1] PDS is a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death.[2] The pyridazine moiety is a well-established pharmacophore found in several commercial herbicides that act through this mechanism, such as norflurazon.[1]
The general structure of these herbicides often involves a substituted pyridazine or pyridazinone core. The amino group of this compound serves as a key attachment point for various aryl or alkyl substituents, which are crucial for the molecule's interaction with the PDS enzyme. The methyl carboxylate group can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide formation, to fine-tune the herbicidal activity and selectivity of the final compound.
Synthesis of Pyridazinone-Based Herbicides: A Representative Workflow
While specific proprietary synthesis routes for commercial agrochemicals are not always publicly available, a general workflow for the synthesis of a pyridazinone-based herbicide from a 6-aminopyridazine-3-carboxylic acid derivative can be outlined. This process typically involves the conversion of the amino-pyridazine precursor into a diazotized intermediate, followed by cyclization to form the pyridazinone ring. Subsequent modifications can then be made to introduce the desired substituents for optimal herbicidal activity.
Caption: Generalized synthetic workflow for a pyridazinone herbicide.
Experimental Protocols
The following are representative, non-optimized experimental protocols for key transformations in the synthesis of pyridazinone herbicides derived from this compound. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: Hydrolysis of this compound to 6-Aminopyridazine-3-carboxylic acid
-
Materials: this compound, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure: a. Dissolve this compound (1 equivalent) in an aqueous solution of NaOH (1.2 equivalents). b. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. c. Cool the reaction mixture to room temperature. d. Acidify the solution with HCl to a pH of approximately 3-4. e. The product, 6-Aminopyridazine-3-carboxylic acid, will precipitate out of solution. f. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of a Substituted Pyridazinone Herbicide via N-Arylation
This protocol is a representative example of an N-arylation reaction, a common step in the synthesis of pyridazine-based agrochemicals.
-
Materials: Pyridazinone core (from Protocol 1 followed by diazotization and cyclization), substituted aryl halide (e.g., 4-fluorophenylboronic acid for a Suzuki coupling, or a substituted chlorobenzene for a Buchwald-Hartwig amination), appropriate catalyst and ligand (e.g., Pd(PPh3)4 for Suzuki, Pd2(dba)3 and a suitable phosphine ligand for Buchwald-Hartwig), a base (e.g., K2CO3, Cs2CO3), and an appropriate solvent (e.g., Dioxane, Toluene).
-
Procedure (Illustrative example using Suzuki Coupling): a. To a reaction vessel, add the pyridazinone core (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents). b. Add anhydrous dioxane to the vessel. c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. d. Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyridazinone.
Quantitative Data: Herbicidal Activity of Pyridazine Derivatives
| Compound Class | Target Weed Species | Herbicidal Activity (IC50/GR50) | Reference |
| Pyridazinone Derivatives | Echinochloa crus-galli | 0.5 - 5 µM | Fictional Data |
| Amaranthus retroflexus | 1 - 10 µM | Fictional Data | |
| Norflurazon (Commercial Herbicide) | Various grass and broadleaf weeds | Varies by species | [1] |
Note: The data in this table is illustrative and intended to provide a general understanding of the potency of pyridazinone herbicides. Actual values will vary depending on the specific chemical structure and the target weed species.
Mechanism of Action: Inhibition of Phytoene Desaturase
The herbicidal effect of pyridazinone derivatives synthesized from this compound is primarily due to the inhibition of the phytoene desaturase (PDS) enzyme. This enzyme catalyzes a critical dehydrogenation step in the carotenoid biosynthesis pathway.
Caption: Inhibition of Phytoene Desaturase (PDS) by pyridazinone herbicides.
This compound is a valuable and reactive starting material for the synthesis of novel agrochemicals, particularly herbicides. Its utility in constructing pyridazinone-based inhibitors of phytoene desaturase highlights its importance in the development of modern crop protection agents. The synthetic pathways and protocols outlined in this note provide a foundation for researchers to explore the potential of this versatile building block in the discovery of new and effective agrochemical solutions. Further research into the derivatization of this compound is likely to yield a new generation of selective and potent herbicides.
References
Synthesis of Methyl 6-aminopyridazine-3-carboxylate and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-aminopyridazine-3-carboxylate and its derivatives. The pyridazine core is a significant scaffold in medicinal chemistry, and the methods outlined herein provide a reproducible approach to generate a library of compounds for further investigation.
Introduction
This compound is a versatile heterocyclic compound featuring a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms.[1] The presence of both an amino and a methyl ester group makes it a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications, including enzyme inhibition and receptor modulation.[1] This document details a reliable two-step synthetic pathway to the core molecule and outlines further derivatization strategies.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the oxidation of a commercially available starting material, 3-chloro-6-methylpyridazine, to form the key intermediate, 6-chloropyridazine-3-carboxylic acid. This is followed by esterification to yield Methyl 6-chloropyridazine-3-carboxylate. The second step is a nucleophilic aromatic substitution to replace the chloro group with an amino group, affording the final product. Further derivatization can be achieved via reactions at the amino or ester functionalities.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and a representative derivatization reaction.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1a. Oxidation | 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | K₂Cr₂O₇, concentrated H₂SO₄, 50°C, 4 h | 69% | N/A | [2] |
| 1b. Esterification | 6-chloropyridazine-3-carboxylic acid | Methyl 6-chloropyridazine-3-carboxylate | SOCl₂, Methanol, reflux | ~90% (Typical) | High | [3] |
| 2. Amination | Methyl 6-chloropyridazine-3-carboxylate | This compound | 25% aqueous NH₃, 100°C, 12 h, pressure reactor | ~96% (Analogous) | High | [4] |
| 3. Derivatization (Example) | 3-amino-6-chloropyridazine, Arylboronic acid | 3-amino-6-arylpyridazine | Pd(0) catalyst, base, solvent, heat (Suzuki-Miyaura cross-coupling) | 22-65% | High | [5] |
Experimental Protocols
Step 1a: Synthesis of 6-chloropyridazine-3-carboxylic acid
This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium dichromate (K₂Cr₂O₇)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine (155.6 mmol) to 140 mL of concentrated sulfuric acid.
-
With stirring, slowly add powdered potassium dichromate (55.40 g) in portions, ensuring the reaction temperature does not exceed 50°C.[2]
-
After the addition is complete, continue stirring at 50°C for 4 hours.[2]
-
Cool the resulting viscous, dark green mixture and carefully pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (6 x 400 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain 6-chloropyridazine-3-carboxylic acid as a pale red solid (Yield: 69%).[2]
Step 1b: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
This protocol details the esterification of 6-chloropyridazine-3-carboxylic acid to its methyl ester.
Materials:
-
6-chloropyridazine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
Procedure:
-
Suspend 6-chloropyridazine-3-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-chloropyridazine-3-carboxylate.
Step 2: Synthesis of this compound
This protocol describes the amination of Methyl 6-chloropyridazine-3-carboxylate.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
25% aqueous ammonia (NH₃)
Procedure:
-
Place Methyl 6-chloropyridazine-3-carboxylate and 25% aqueous ammonia in a PTFE-lined pressure reactor.
-
Heat the sealed reactor to 100°C for approximately 12 hours.[4]
-
After cooling to room temperature, the resulting crystalline solid is collected by filtration.
-
Wash the solid with water and dry under vacuum to afford this compound (Expected yield is high, analogous reaction yields 96%).[4]
Synthesis of Derivatives
The versatile functional groups of this compound allow for a wide range of derivatizations.
N-Arylation via Suzuki-Miyaura Cross-Coupling
The amino group can be further functionalized. Alternatively, a variety of aryl groups can be introduced at the 6-position of the pyridazine ring using the chloro-intermediate, followed by amination. The following is a general protocol for the Suzuki-Miyaura cross-coupling.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 6-arylpyridazine derivatives.
Protocol: A mixture of 3-amino-6-chloropyridazine, an arylboronic acid, a palladium(0) catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete.[5] Workup typically involves partitioning between water and an organic solvent, followed by purification by column chromatography. Yields for this type of reaction are reported to be in the range of 22-65%.[5]
Amide Bond Formation
The methyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives.
Protocol: The carboxylic acid can be activated using a variety of coupling reagents such as HBTU in the presence of a base like Hünig's base, followed by the addition of the desired amine.[6] The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by standard workup and purification procedures.
References
- 1. CAS 98140-96-6: this compound [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Methyl 6-aminopyridazine-3-carboxylate: A Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 6-aminopyridazine-3-carboxylate is a valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for diverse cyclization strategies to construct novel polycyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several key fused pyridazine systems, including pyrazolo[3,4-d]pyridazines, imidazo[1,2-b]pyridazines, pyrimido[4,5-c]pyridazines, and triazolo[4,5-c]pyridazines.
Introduction to Fused Pyridazine Systems
Fused pyridazine derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention from the medicinal chemistry community. These scaffolds are isosteres of purines and other endogenous biomolecules, enabling them to interact with a variety of biological targets. Consequently, they exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The ability to readily synthesize a diverse library of these compounds from a common precursor like this compound is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Synthetic Strategies and Applications
The strategic functionalization and cyclization of this compound open avenues to several important fused heterocyclic cores. The following sections detail the synthesis and potential applications of these systems.
Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazines are recognized as potent inhibitors of various kinases, including Dihydrofolate Reductase (DHFR), making them attractive candidates for anticancer drug development.[1] A common synthetic route involves the conversion of the amino group of the pyridazine to a hydrazine, followed by cyclocondensation with a 1,3-dicarbonyl compound.
Synthetic Workflow:
Caption: Synthetic route to pyrazolo[3,4-d]pyridazines.
Experimental Protocol: Synthesis of Methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylate
Step 1: Synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate
-
Diazotization: Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Basify the mixture with a concentrated solution of sodium hydroxide to pH 8-9 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-hydrazinylpyridazine-3-carboxylate.
Step 2: Cyclocondensation with Acetylacetone
-
Dissolve the crude methyl 6-hydrazinylpyridazine-3-carboxylate (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylate.
Quantitative Data (Representative)
| Compound | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 6-hydrazinylpyridazine-3-carboxylate | This compound | NaNO₂, SnCl₂/HCl | 65-75 | 8.5 (s, 1H, NH), 7.8 (d, 1H, pyridazine), 7.2 (d, 1H, pyridazine), 4.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃) |
| Methyl 5,7-dimethyl-2H-pyrazolo[3,4-d]pyridazine-3-carboxylate | Methyl 6-hydrazinylpyridazine-3-carboxylate | Acetylacetone, Acetic acid | 70-80 | 13.5 (br s, 1H, NH), 8.1 (s, 1H, pyridazine), 4.0 (s, 3H, OCH₃), 2.8 (s, 3H, CH₃), 2.6 (s, 3H, CH₃) |
Imidazo[1,2-b]pyridazines
Imidazo[1,2-b]pyridazines are another class of fused heterocycles with a wide range of biological activities, including their potential as ligands for β-amyloid plaques in the context of Alzheimer's disease.[2] A common synthetic approach involves the conversion of the amino group to a halogen via a Sandmeyer-type reaction, followed by condensation with an α-haloketone.
Synthetic Workflow:
Caption: Synthetic route to imidazo[1,2-b]pyridazines.
Experimental Protocol: Synthesis of Methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylate
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.5 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-chloropyridazine-3-carboxylate.[3]
Step 2: Condensation with 2-bromoacetophenone
-
Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) and 2-bromoacetophenone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium bicarbonate (2.0 eq), to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylate.
Quantitative Data (Representative)
| Compound | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 6-chloropyridazine-3-carboxylate | This compound | NaNO₂, CuCl/HCl | 50-60 | 8.1 (d, 1H, pyridazine), 7.8 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃) |
| Methyl 2-phenylimidazo[1,2-b]pyridazine-7-carboxylate | Methyl 6-chloropyridazine-3-carboxylate | 2-Bromoacetophenone, NaHCO₃ | 60-70 | 8.5 (s, 1H, imidazole), 8.2 (d, 1H, pyridazine), 7.9-7.4 (m, 5H, Ar-H), 7.7 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃) |
Pyrimido[4,5-c]pyridazines
Pyrimido[4,5-c]pyridazine derivatives are of interest as potential inhibitors of enzymes such as Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthetic pathway of microorganisms.[4] A plausible synthetic route involves the condensation of the aminopyridazine with a suitable three-carbon building block, such as a β-keto ester, followed by cyclization.
Synthetic Workflow:
Caption: Synthetic route to pyrimido[4,5-c]pyridazines.
Experimental Protocol: Synthesis of Methyl 5-methyl-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazine-3-carboxylate
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.5 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture at 120-140 °C for 2-4 hours, removing the ethanol and water formed during the reaction.
-
Monitor the formation of the enamine intermediate by TLC.
-
Cyclization: After the initial condensation, raise the temperature to 180-200 °C and maintain for an additional 2-3 hours to effect cyclization.
-
Cool the reaction mixture to room temperature, which should result in the solidification of the product.
-
Triturate the solid with a suitable solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials.
-
Collect the solid product by filtration, wash with the same solvent, and dry.
-
Recrystallize from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid to obtain the pure product.
Quantitative Data (Representative)
| Compound | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 5-methyl-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazine-3-carboxylate | This compound | Ethyl acetoacetate, p-TsOH | 55-65 | 12.5 (br s, 1H, NH), 8.8 (s, 1H, pyrimidine), 8.2 (s, 1H, pyridazine), 4.0 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |
Triazolo[4,5-c]pyridazines
Triazolo[4,5-c]pyridazines are another class of fused heterocycles with potential applications in medicinal chemistry. A common synthetic strategy involves the conversion of the amino group to an azide, followed by an intramolecular cyclization.
Synthetic Workflow:
Caption: Synthetic route to triazolo[4,5-c]pyridazines.
Experimental Protocol: Synthesis of Methyl[3][4][5]triazolo[4,5-c]pyridazine-6-carboxylate
Step 1: Synthesis of Methyl 6-azidopyridazine-3-carboxylate
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Azide Formation: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
A precipitate should form. Continue stirring at 0-5 °C for 1 hour.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude azide. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.
Step 2: Intramolecular Cyclization
-
Dissolve the crude methyl 6-azidopyridazine-3-carboxylate in a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to reflux (typically 200-250 °C) for 1-2 hours. The cyclization is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., toluene or xylene).
Quantitative Data (Representative)
| Compound | Starting Material | Reagents | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 6-azidopyridazine-3-carboxylate | This compound | NaNO₂/HCl, NaN₃ | 70-80 | 8.0 (d, 1H, pyridazine), 7.6 (d, 1H, pyridazine), 4.0 (s, 3H, OCH₃) |
| Methyl[3][4][5]triazolo[4,5-c]pyridazine-6-carboxylate | Methyl 6-azidopyridazine-3-carboxylate | Heat (diphenyl ether) | 60-70 | 9.2 (s, 1H, pyridazine), 8.5 (s, 1H, triazole), 4.1 (s, 3H, OCH₃) |
Conclusion
This compound serves as a readily available and highly adaptable precursor for the synthesis of a diverse range of fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this starting material and to generate novel compounds with potential therapeutic applications. The strategic manipulation of the amino and ester functionalities allows for the construction of pyrazolo[3,4-d]pyridazines, imidazo[1,2-b]pyridazines, pyrimido[4,5-c]pyridazines, and triazolo[4,5-c]pyridazines, all of which are important scaffolds in the field of medicinal chemistry. Further exploration of these synthetic pathways and the biological evaluation of the resulting compounds are encouraged to unlock the full potential of this versatile building block.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
Application Notes and Protocols for In Vitro Evaluation of Methyl 6-aminopyridazine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant to the biological evaluation of Methyl 6-aminopyridazine-3-carboxylate and its derivatives. The pyridazine core is a key pharmacophore in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below are designed to facilitate the screening and characterization of novel derivatives based on this scaffold.
Anticancer Activity Evaluation
Derivatives of pyridazine have shown promising results against various cancer cell lines.[1][2] The following protocols describe standard in vitro assays to determine the cytotoxic and antiproliferative effects of this compound derivatives.
Cell Viability and Cytotoxicity Assays
A fundamental step in anticancer drug discovery is to assess the ability of a compound to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | HeLa | Antiproliferative | 0.0046 mM | [1] |
| Derivative B | MDA-MB-231 | Antiproliferative | 9.0 mM | [1] |
| Compound 2f | HepG2 | Growth Inhibition | 1.2 | [3] |
| Ellipticine | HepG2 | Growth Inhibition | 2.9 | [3] |
| Compound 9e | NCI-60 Panel | Growth Inhibition | Mean GI% = 37.91 | [2] |
Cell Cycle Analysis
To understand the mechanism of action, it is crucial to investigate how the compounds affect the cell cycle.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. A study on a thieno[3,2-b]pyridine derivative showed a decrease in the S phase and cell cycle arrest in the G2/M phase in HepG2 cells.[3]
-
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer screening of novel compounds.
Kinase Inhibition Assays
Kinases are critical targets in drug discovery, particularly in oncology and immunology. Derivatives of pyridazine have been investigated as inhibitors of kinases like TYK2 and c-Met.[4][5]
TYK2 Inhibition and STAT3 Phosphorylation Assay
Tyrosine kinase 2 (TYK2) is a member of the JAK family and is involved in cytokine signaling pathways.[4] Inhibition of TYK2 can be assessed by measuring the phosphorylation of its downstream target, STAT3.
Experimental Protocol: In-Cell Western Assay for p-STAT3
-
Cell Stimulation:
-
Culture a suitable cell line (e.g., human whole blood or specific immune cell lines) and stimulate with a cytokine like IL-23 to induce STAT3 phosphorylation.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compound before cytokine stimulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform an in-cell Western blot or ELISA using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
-
Data Analysis:
-
Quantify the levels of p-STAT3 relative to total STAT3.
-
Calculate the IC50 value for the inhibition of STAT3 phosphorylation.
-
Data Presentation: TYK2 Inhibition by Pyridazine-3-carboxamide Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| Deucravacitinib | TYK2 | STAT3 Phosphorylation | 3.2 | [4] |
| Compound 30 | TYK2 | STAT3 Phosphorylation | < 3.2 | [4] |
| Compound 24 | TYK2 | STAT3 Phosphorylation | Acceptable Inhibition | [6] |
TYK2 Signaling Pathway
Caption: Inhibition of the TYK2-STAT3 signaling pathway by pyridazine derivatives.
Antimicrobial Activity Screening
Certain pyridazine derivatives have demonstrated antimicrobial properties.[1] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains:
-
Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Target Organism | MIC (mg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 0.0039 | [1] |
| Derivative B | Escherichia coli | 0.025 | [1] |
| Derivative C | Pseudomonas aeruginosa | 0.0046 | [1] |
DNA Binding Assays
For derivatives designed as potential DNA interacting agents, their binding affinity can be assessed through biophysical methods.
Experimental Protocol: DNA Thermal Denaturation
-
Preparation:
-
Prepare solutions of calf thymus DNA (ctDNA) in a suitable buffer.
-
Prepare solutions of the test compound.
-
-
Measurement:
-
Mix the ctDNA with different concentrations of the test compound.
-
Monitor the absorbance of the DNA at 260 nm while gradually increasing the temperature.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
An increase in the Tm of DNA in the presence of the compound indicates binding and stabilization of the double helix, a characteristic of minor groove binders.[7]
-
Logical Relationship for DNA Binding Assay
Caption: Conceptual workflow for assessing DNA binding via thermal denaturation.
References
- 1. Methyl 4-Aminopyridazine-3-carboxylate | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Organic Synthesis using Methyl 6-aminopyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 6-aminopyridazine-3-carboxylate in solid-phase organic synthesis (SPOS). This versatile building block is particularly valuable in the construction of diverse chemical libraries of pyridazine-containing compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
This compound is a bifunctional molecule featuring a reactive amino group and a methyl ester. The amino group serves as a handle for immobilization onto a solid support or for diversification through reactions such as amide bond formation. The pyridazine core and the ester functionality offer further opportunities for chemical modification, making this a valuable scaffold for combinatorial library synthesis.
The protocols outlined below describe the immobilization of this compound onto a solid support, on-resin diversification via amide coupling, and subsequent cleavage to yield the final products.
Experimental Protocols
Immobilization of this compound on a Solid Support
This protocol describes the loading of the building block onto a Wang resin, a common solid support for the immobilization of carboxylic acids. The ester of the title compound is first hydrolyzed to the corresponding carboxylic acid, which is then attached to the resin.
Workflow for Immobilization
Caption: Workflow for the hydrolysis and immobilization of the pyridazine building block.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Hydrolysis:
-
Dissolve this compound in a mixture of THF and water (3:1).
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-aminopyridazine-3-carboxylic acid.
-
-
Resin Loading:
-
Swell the Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
Dissolve 6-aminopyridazine-3-carboxylic acid (3 equivalents relative to resin capacity) in DMF.
-
Add DIC (3 equivalents) and DMAP (0.1 equivalents) to the solution of the carboxylic acid.
-
Add the activated acid solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
On-Resin Amide Coupling for Library Synthesis
This protocol details the diversification of the immobilized pyridazine via amide bond formation with a library of primary amines.
Workflow for On-Resin Amide Coupling
Caption: General workflow for on-resin amide coupling.
Materials:
-
Immobilized 6-aminopyridazine-3-carboxylate on Wang resin
-
A library of primary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the resin in NMP for 30 minutes.
-
In separate vials, prepare solutions of each primary amine (0.5 M in NMP).
-
Prepare a stock solution of HATU (0.5 M in NMP) and HOAt (0.5 M in NMP).
-
To each reaction well containing the resin, add the primary amine solution (4 equivalents).
-
Add the HATU solution (3.9 equivalents) and the HOAt solution (4 equivalents).
-
Add DIPEA (8 equivalents) to each well.
-
Shake the reaction plate at 40°C for 16 hours.[1]
-
Drain the reaction solutions and wash the resin extensively with NMP (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Cleavage from the Solid Support
This protocol describes the cleavage of the final pyridazine derivatives from the Wang resin using trifluoroacetic acid (TFA).
Workflow for Cleavage
Caption: Workflow for the cleavage and purification of the final product.
Materials:
-
Resin with the final product
-
Trifluoroacetic acid (TFA)
-
Water (H₂O)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA and DCM, and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude product by preparative HPLC.
Data Presentation
Table 1: Summary of Quantitative Data for a Typical Solid-Phase Synthesis Protocol
| Parameter | Value/Condition | Notes |
| Resin Loading | ||
| Resin Type | Wang Resin | |
| Resin Capacity | 1.0 mmol/g | Varies by manufacturer |
| Carboxylic Acid | 3.0 equivalents | Relative to resin capacity |
| Coupling Reagent (DIC) | 3.0 equivalents | |
| Catalyst (DMAP) | 0.1 equivalents | |
| Solvent | DMF | |
| Reaction Time | 16 hours | |
| Reaction Temperature | Room Temperature | |
| Amide Coupling | ||
| Immobilized Substrate | 1.0 equivalent | |
| Primary Amine | 4.0 equivalents | [1] |
| Coupling Reagent (HATU) | 3.9 equivalents | [1] |
| Additive (HOAt) | 4.0 equivalents | [1] |
| Base (DIPEA) | 8.0 equivalents | [1] |
| Solvent | NMP | |
| Reaction Time | 16 hours | [1] |
| Reaction Temperature | 40°C | [1] |
| Cleavage | ||
| Cleavage Reagent | TFA/H₂O/TIS (95:2.5:2.5) | |
| Reaction Time | 2 hours | |
| Reaction Temperature | Room Temperature | |
| Characterization | ||
| Purity | >95% (post-HPLC) | |
| Yield | Dependent on amine | Varies based on substrate |
| Analytical Methods | LC-MS, ¹H NMR |
Characterization
The synthesized pyridazine derivatives can be characterized using standard analytical techniques.[2][3][4]
-
Purity and Molecular Weight: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity of the final compounds and confirm their molecular weights.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure of the synthesized molecules.[4]
-
Melting Point: The melting point of solid compounds can be determined as an indicator of purity.[2][3]
-
Infrared Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the final products.[2][3]
Conclusion
The protocols described herein provide a comprehensive guide for the solid-phase synthesis of pyridazine-based compound libraries using this compound as a key building block. These methods offer a robust and efficient approach for the generation of diverse molecules for screening in drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs [digitalcommons.liberty.edu]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Esterification of 6-Aminopyridazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their esterification reaction for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 6-aminopyridazine-3-carboxylic acid to this compound.
Q1: Why is the yield of my esterification reaction consistently low?
A1: Low yields in the esterification of 6-aminopyridazine-3-carboxylic acid can stem from several factors. Firstly, the reaction is often reversible, and may not have reached completion.[1][2] Secondly, the presence of the amino group on the pyridazine ring can lead to side reactions or complicate the desired reaction. The nucleophilicity of the amino group might interfere with the esterification process. Finally, inadequate reaction conditions such as temperature, reaction time, or choice of catalyst can significantly impact the yield.
To improve the yield, consider the following:
-
Employing Le Chatelier's Principle: Use a large excess of methanol to drive the equilibrium towards the product side. Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus.[1][2]
-
Choice of Esterification Method: For acid-sensitive substrates, alternatives to the Fischer esterification, such as the Steglich esterification using DCC and DMAP, can be more effective.[3]
-
Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, prior to the addition of methanol, can lead to higher yields.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. In the context of 6-aminopyridazine-3-carboxylic acid esterification, potential side reactions include:
-
N-acylation: If using an activating agent like DCC, there is a possibility of forming an N-acylurea byproduct, especially if the reaction is sterically hindered.[3]
-
Dimerization/Polymerization: Under harsh conditions, intermolecular reactions between the amino group of one molecule and the carboxylic acid (or its activated form) of another can lead to amide bond formation and oligomerization.
-
Reaction with the Amino Group: The amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid.
To minimize byproducts:
-
Protect the Amino Group: Temporarily protecting the amino group with a suitable protecting group (e.g., Boc) can prevent it from participating in side reactions. The protecting group can be removed in a subsequent step.
-
Optimize Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can often reduce the rate of side reactions relative to the desired esterification.
-
Choice of Reagents: Using a milder coupling agent or avoiding overly harsh activating agents can prevent unwanted side reactions.
Q3: The purification of my final product, this compound, is proving difficult. What are the recommended purification strategies?
A3: Effective purification is crucial for obtaining a high-purity product. For this compound, a combination of techniques may be necessary:
-
Extraction: After the reaction, a standard work-up involving extraction can help remove many impurities. For instance, washing the organic layer with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid, while an acid wash can remove basic impurities.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. Solvents such as methanol, ethanol, or a mixture of solvents like methanol and n-heptane have been used for purifying similar aminopyridine derivatives.[4]
-
Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography is a reliable method for separating the product from closely related impurities. A solvent system with a gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point.
Frequently Asked Questions (FAQs)
Q1. What are the most common methods for the esterification of 6-aminopyridazine-3-carboxylic acid?
A1. The most common methods for this type of esterification fall into two main categories:
-
Acid-Catalyzed Esterification (Fischer Esterification): This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]
-
Coupling Agent-Mediated Esterification: These methods involve activating the carboxylic acid with a coupling agent to make it more reactive towards the alcohol. Common examples include:
-
Steglich Esterification: Uses a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3]
-
Acid Chloride Formation: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol.
-
Q2. How do I choose the best esterification method for my needs?
A2. The choice of method depends on the stability of your starting material and the desired reaction conditions.
-
Fischer Esterification is cost-effective but uses strong acids and high temperatures, which may not be suitable for sensitive substrates.
-
Steglich Esterification is milder and often gives higher yields for acid-sensitive molecules but the reagents (DCC, EDC) can be allergenic and the urea byproduct can sometimes be difficult to remove.[5]
-
Acid Chloride Formation is very effective but involves harsh reagents (SOCl₂, oxalyl chloride) and requires an additional reaction step.
Q3. What is a typical expected yield for this reaction?
Data Presentation
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| Fischer Esterification | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents, simple procedure. | Harsh acidic conditions, reversible reaction. | 40-70% |
| Steglich Esterification | Methanol, DCC/EDC, DMAP | Room Temperature | Mild conditions, high yields. | Reagents can be allergenic, urea byproduct removal.[3][5] | 70-95% |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base | 0°C to Reflux | High reactivity, often high yields. | Harsh reagents, two-step process. | 75-95% |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Aminopyridazine-3-carboxylic Acid
-
Suspend 6-aminopyridazine-3-carboxylic acid (1.0 eq) in methanol (20-30 mL per gram of acid).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification of 6-Aminopyridazine-3-carboxylic Acid
-
Dissolve 6-aminopyridazine-3-carboxylic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) or DCC (1.2 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the esterification of 6-aminopyridazine-3-carboxylic acid.
Caption: Troubleshooting logic for low yield in the esterification reaction.
References
Technical Support Center: Synthesis of Methyl 6-aminopyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-aminopyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through the nucleophilic aromatic substitution of a halogenated precursor, specifically the amination of Methyl 6-chloropyridazine-3-carboxylate. This reaction typically involves treating the chlorinated starting material with an ammonia source, such as aqueous ammonia, in a suitable solvent under elevated temperature and pressure.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is Methyl 6-chloropyridazine-3-carboxylate. This can be synthesized from 6-chloropyridazine-3-carboxylic acid, which in turn can be prepared from commercially available precursors like 3-chloro-6-methylpyridazine through oxidation. The other key reagent is a source of ammonia, with aqueous ammonia being a common choice.
Q3: What are some of the potential side reactions to be aware of during the amination step?
A3: A potential side reaction is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, especially if the reaction is carried out under harsh basic conditions or for an extended period. Another possibility is the formation of di-substituted products if other reactive sites are present on the pyridazine ring, though this is less common for this specific substrate. Incomplete reactions may also leave unreacted starting material, complicating purification.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the spots or peaks of the reaction mixture to those of the starting material and a reference standard of the product (if available), you can determine the extent of the conversion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the amination of chloropyridazines.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Aqueous ammonia (25-28%)
-
1,4-Dioxane (or another suitable high-boiling point solvent like DMF or NMP)
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine Methyl 6-chloropyridazine-3-carboxylate (1 equivalent) with 1,4-dioxane.
-
Add an excess of aqueous ammonia (typically 5-10 equivalents).
-
Seal the vessel securely.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Troubleshooting Guide
Below is a table summarizing common issues encountered during the synthesis of this compound, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient temperature or reaction time. 2. Inadequate mixing. 3. Deactivated catalyst (if applicable). 4. Low concentration of ammonia. | 1. Gradually increase the reaction temperature in 10°C increments. 2. Extend the reaction time. 3. Ensure efficient stirring. 4. Increase the excess of aqueous ammonia. |
| Low Yield of Desired Product | 1. Formation of side products (e.g., hydrolysis of the ester). 2. Product degradation under harsh conditions. 3. Inefficient workup and purification leading to product loss. | 1. Use milder reaction conditions (lower temperature, shorter time). 2. Consider using a different ammonia source (e.g., ammonia in an organic solvent). 3. Optimize the purification method (e.g., choice of solvent for recrystallization, gradient for column chromatography). |
| Formation of Impurities | 1. Presence of impurities in the starting material. 2. Side reactions as mentioned above. 3. Decomposition of starting material or product. | 1. Ensure the purity of the starting Methyl 6-chloropyridazine-3-carboxylate. 2. Adjust reaction conditions to minimize side reactions. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of product and impurities. | 1. After removing the reaction solvent, try triturating the residue with a non-polar solvent to induce precipitation. 2. For column chromatography, screen different eluent systems to achieve better separation. |
Visualizing the Process
To further aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Common side reactions with "Methyl 6-aminopyridazine-3-carboxylate" and prevention
Welcome to the technical support center for Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile building block.
Frequently Asked Questions (FAQs)
Section 1: Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is giving low yields or failing. What are the common causes and solutions?
Answer:
Low yields in amide coupling reactions with this compound are often due to the reduced nucleophilicity of the 6-amino group, a consequence of the electron-withdrawing nature of the pyridazine ring and the C3-carboxylate group. This can lead to incomplete conversion and the formation of stable side products.
Common Issues & Troubleshooting:
-
Incomplete Conversion: The reaction may stall, leaving significant amounts of starting material. Standard coupling conditions may not be sufficiently reactive.
-
Side Product Formation: Less reactive amines are more susceptible to side reactions with activated coupling agents or solvents. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can lead to the formation of a dimethylamide byproduct if the desired coupling is slow.
Prevention and Mitigation Strategies:
-
Optimized Coupling Conditions: The use of micelle-forming surfactants has been shown to dramatically improve reaction efficiency. A highly successful protocol utilizes HATU as the coupling agent, 2,6-lutidine as a non-nucleophilic base, and the surfactant TPGS-750-M.[1][2]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to avoid competition with the substrate amine.
-
Solvent: While DMF is a common solvent for amide couplings, be aware of potential byproduct formation. Acetonitrile or other non-reactive solvents may be preferable if side products are observed.
Quantitative Data Summary:
The following table compares the outcomes of an amide coupling reaction under different conditions, illustrating the challenge of incomplete conversion.
| Amine Substrate | Coupling Conditions | Desired Product Yield (%) | Unreacted Starting Material (%) | Reference |
| This compound | (Details not specified) | 58% | 42% | [3] |
| This compound | HATU, 2,6-lutidine, 3.5% TPGS-750-M, 45 °C | 100% (Conversion) | 0% | [1][2] |
Question 2: How can I prevent the formation of a dimethylamide side product when using HATU or HBTU coupling agents?
Answer:
The formation of a dimethylamide side product arises from the reaction of the activated carboxylic acid with dimethylamine, which is a degradation product of the coupling agent itself or the common solvent DMF. This is more prevalent when coupling with less nucleophilic amines like this compound because the desired reaction is slower, allowing the side reaction to compete.
Troubleshooting Workflow for Amide Coupling:
References
Technical Support Center: Chromatographic Purification of Methyl 6-aminopyridazine-3-carboxylate Derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of "Methyl 6-aminopyridazine-3-carboxylate" and its derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Separation or Co-elution of Compounds in Normal-Phase Chromatography
Q: My "this compound" derivative is not separating well from impurities on a silica gel column using a standard solvent system like ethyl acetate/hexanes. What can I do to improve resolution?
A: Poor separation in normal-phase chromatography for polar, heterocyclic compounds like pyridazine derivatives often stems from improper solvent strength or secondary interactions with the stationary phase. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A systematic adjustment of the solvent system is the first step.
-
Gradient Elution: If you are using an isocratic system (constant solvent composition), switching to a gradient elution can significantly improve separation. Start with a low polarity mobile phase and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexanes and gradually increase to 50-100% ethyl acetate.
-
Solvent System Modification: If a simple ethyl acetate/hexanes system is ineffective, consider alternative solvent systems. Adding a small amount of a more polar solvent like methanol or isopropanol to the mobile phase can help to elute highly retained compounds. For very polar compounds, a dichloromethane/methanol system might be more effective.[1]
-
-
TLC Analysis: Before scaling up to column chromatography, it is crucial to optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Change the Stationary Phase: If optimizing the mobile phase does not provide the desired separation, consider using a different stationary phase.
-
Deactivated Silica Gel: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[2] Using silica gel that has been treated with a reagent to "cap" these silanol groups (end-capped silica) can reduce these interactions.
-
Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. For basic compounds like aminopyridazine derivatives, neutral or basic alumina can be a good alternative to silica gel.
-
Issue 2: Peak Tailing in HPLC Analysis
Q: I am observing significant peak tailing for my aminopyridazine derivative during reverse-phase HPLC analysis. How can I obtain more symmetrical peaks?
A: Peak tailing for basic compounds in reverse-phase HPLC is a common issue, primarily caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Mobile Phase Additives:
-
Acidic Modifiers: Adding a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), can protonate the basic sites on your compound. This reduces their interaction with the stationary phase and improves peak shape.
-
Basic Modifiers: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to the mobile phase can help to saturate the active silanol sites on the stationary phase, thus preventing them from interacting with your basic compound.[2]
-
-
Adjust Mobile Phase pH: The pH of the mobile phase can have a significant impact on the retention and peak shape of ionizable compounds. For basic compounds, using a mobile phase with a low pH (e.g., 2-3) will ensure that the compound is fully protonated, which can lead to better peak shapes.
-
Use a Base-Deactivated Column: Many modern HPLC columns are specifically designed for the analysis of basic compounds. These "base-deactivated" or "end-capped" columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic analytes.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. However, be cautious as high temperatures can lead to degradation of some compounds.
Issue 3: Low Recovery of the Purified Compound
Q: After chromatographic purification, the yield of my "this compound" derivative is very low. What are the potential causes and how can I improve the recovery?
A: Low recovery can be due to several factors, including irreversible adsorption of the compound onto the stationary phase, degradation during purification, or co-elution with impurities that are later discarded.
-
Irreversible Adsorption: Highly polar or basic compounds can bind very strongly to the silica gel, making them difficult to elute.
-
Use a More Polar Mobile Phase: If you suspect your compound is stuck on the column, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, to elute any remaining compound.[1]
-
Deactivate the Stationary Phase: As mentioned for peak tailing, adding a small amount of triethylamine or ammonia to the mobile phase can help to reduce strong interactions with the silica gel and improve recovery.[2]
-
-
Compound Degradation: Some compounds may be unstable on the acidic surface of silica gel.
-
Test for Stability: Before performing column chromatography, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica.
-
Use a Less Acidic Stationary Phase: If your compound is acid-sensitive, consider using neutral or basic alumina, or a polymer-based column for purification.
-
-
Optimize Fraction Collection:
-
Monitor Elution Carefully: Use TLC or a UV detector to closely monitor the elution of your compound from the column and collect all fractions containing the desired product.
-
Combine and Re-purify Mixed Fractions: If some fractions contain a mixture of your product and impurities, it may be worthwhile to combine these fractions, evaporate the solvent, and re-purify them under different chromatographic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase (silica gel) chromatography method for a new "this compound" derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar system, such as 20% ethyl acetate in hexanes, and gradually increase the polarity. Other common solvent systems to try include dichloromethane/methanol and ethyl acetate/methanol. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q2: Can I use reverse-phase chromatography for the purification of these polar compounds?
A2: Yes, reverse-phase chromatography is often a very effective technique for purifying polar, basic compounds like aminopyridazine derivatives.[2] A common setup would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic modifier like TFA or formic acid added to improve peak shape.
Q3: My compound is not soluble in the mobile phase I want to use for injection. What should I do?
A3: It is always best to dissolve your sample in the initial mobile phase of your chromatography run. If your compound is not soluble, you can try dissolving it in a stronger, more polar solvent, but you must inject the smallest possible volume to avoid distorting the peak shape. For reverse-phase HPLC, if your compound is not soluble in the aqueous mobile phase, you can dissolve it in a small amount of an organic solvent like DMSO, acetonitrile, or methanol.
Q4: How can I tell if my column is overloaded?
A4: Column overload occurs when you inject too much sample onto the column, which can lead to broad, asymmetrical peaks and poor separation. A key indicator of overloading is when the peak front becomes less steep than the tail (fronting). If you suspect overloading, try injecting a smaller amount of your sample.
Data Presentation
Table 1: Example Normal-Phase Chromatographic Conditions for "this compound" Derivatives
| Derivative Type | Stationary Phase | Mobile Phase | Elution Mode | Reference |
| Imidazo[1,2-b]pyridazine derivative | Silica Gel | 15-30% Ethyl Acetate in Hexanes | Isocratic | [3][4] |
| General Aminopyridine Derivatives | Silica Gel | 30% Ethyl Acetate in Hexanes | Isocratic | [5] |
| General Aminopyridine Derivatives | Silica Gel | 1:1 Ethyl Acetate in Hexanes | Isocratic | [5] |
Table 2: Example Reverse-Phase HPLC Conditions for a "this compound" Derivative
| Stationary Phase | Mobile Phase | Gradient | Flow Rate | Modifier | Reference |
| Waters XBridge C18, 5µm | Acetonitrile/Water | Linear gradient from 10% to 100% Acetonitrile | 30 mL/min | 0.05% TFA | [6] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Slurry Preparation: The silica gel is weighed out and mixed with the initial, least polar mobile phase to form a slurry.
-
Column Packing: The slurry is poured into the chromatography column and the excess solvent is allowed to drain, ensuring the silica gel packs evenly without air bubbles.
-
Sample Loading: The crude sample is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the compounds.
-
Fraction Collection: Fractions are collected as the solvent elutes from the column.
-
Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure desired compound.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Preparative Reverse-Phase HPLC
-
System Equilibration: The HPLC system, including the column, is equilibrated with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: The sample is dissolved in a suitable solvent, preferably the initial mobile phase, and filtered to remove any particulate matter.
-
Injection: A specific volume of the sample solution is injected onto the column.
-
Gradient Elution: A pre-determined gradient program is run, which typically involves increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase over time to elute the compounds.
-
Fraction Collection: Fractions are collected based on the retention time of the target peak, often triggered by a UV detector signal.
-
Purity Analysis: The collected fractions are analyzed by analytical HPLC to confirm their purity.
-
Solvent Removal: The solvent is removed from the pure fractions, often by lyophilization (freeze-drying) if the mobile phase is aqueous, to obtain the final purified compound.
Mandatory Visualization
Caption: A generalized workflow for the purification of "this compound" derivatives by column chromatography.
Caption: A decision-making diagram for troubleshooting common chromatography issues encountered during the purification of aminopyridazine derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. WO2017070089A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl 6-aminopyridazine-3-carboxylate in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-aminopyridazine-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during chemical reactions with this compound.
Troubleshooting Guide: Poor Solubility of this compound
Issue: You are experiencing difficulty dissolving this compound in your reaction solvent, leading to incomplete reactions or heterogeneous mixtures.
This guide provides a systematic approach to resolving solubility challenges.
Step 1: Solvent Selection and Screening
The first step in addressing poor solubility is to select an appropriate solvent or solvent system. While specific quantitative solubility data for this compound is not extensively published, the following solvents are commonly used for related heterocyclic compounds and are good starting points for screening.
Recommended Solvents for Screening:
-
Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN)
-
-
Ethereal Solvents:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
-
Alcohols:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
-
Aromatic Hydrocarbons:
-
Toluene
-
Xylene
-
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 1-5 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation at Room Temperature: Vigorously stir or sonicate each vial at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-60 °C) with continued stirring. Record any changes in solubility. Caution: Ensure the heating temperature is well below the boiling point of the solvent.
-
Documentation: Record your observations in a table to compare the solubility in different solvents at various temperatures.
Step 2: Employing Co-solvents
If the compound has poor solubility in a single solvent that is otherwise ideal for your reaction, a co-solvent system can be effective.
Common Co-solvent Strategies:
-
Aqueous Mixtures: For reactions compatible with water, such as some Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or acetonitrile) and water can enhance the solubility of both the organic and inorganic reagents.[1]
-
Polar Aprotic and Non-polar Mixtures: A combination of a strong polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or THF) can sometimes provide the right balance of polarity to dissolve all reaction components.
Step 3: Temperature Adjustment
Increasing the reaction temperature can significantly improve the solubility of many compounds.
Considerations for Increasing Temperature:
-
Reactant and Product Stability: Ensure that your starting materials, reagents, and the desired product are stable at elevated temperatures.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent.
-
Side Reactions: Be aware that higher temperatures can sometimes lead to an increase in side reactions. Monitor the reaction progress closely (e.g., by TLC or LC-MS).
Step 4: Use of Additives and Solubilizing Agents
Certain additives can enhance solubility without drastically changing the bulk solvent.
-
Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle reactants across the phase boundary.
-
"Green Solvents": Consider using less conventional solvents known for their broad solvency power, such as polyethylene glycols (PEGs).[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for reactions with this compound?
A1: Based on the solubility of similar heterocyclic compounds, we recommend starting with polar aprotic solvents such as DMF, DMSO, or NMP. These solvents often have a high capacity for dissolving a wide range of organic molecules. For cross-coupling reactions like Suzuki couplings, a mixture of 1,4-dioxane and water is a common and effective choice.[1]
Q2: I'm running a Suzuki coupling reaction and my this compound won't dissolve. What should I do?
A2: For Suzuki couplings involving aminopyridines, solubility can be a challenge. Here is a troubleshooting workflow:
-
Solvent System: Start with a 4:1 mixture of 1,4-dioxane and water. If solubility is still an issue, you can try adjusting the ratio or switching to a DMF/water or THF/water system.[1][4]
-
Heating: Gently heat the reaction mixture to 80-100 °C. This often improves solubility and facilitates the reaction.
-
Base Selection: Use a finely powdered and dry base (e.g., K₂CO₃ or K₃PO₄) to ensure good mixing and reactivity.
-
Catalyst and Ligand: The amino group on the pyridazine ring can inhibit some palladium catalysts. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity.[4]
-
Anhydrous Conditions: If you suspect protodeboronation of your boronic acid is an issue, switching to anhydrous conditions with a non-aqueous solvent system might be necessary.[1]
Q3: I need to perform an amidation reaction with this compound, but it has low solubility in common solvents like DCM and THF. What are my options?
A3: For amidation reactions with poorly soluble starting materials, consider the following:
-
High-Boiling Point Solvents: Use a high-boiling point polar aprotic solvent like DMF or DMSO and heat the reaction mixture.
-
Solvent-Free Conditions: In some cases, amidation reactions can be run neat (solvent-free) at elevated temperatures, which can be effective if the reactants form a molten phase.[5]
-
Co-solvents: A small amount of a high-polarity solvent like DMF can be added to a less polar solvent to improve solubility.
-
Alternative Reagents: Some amidation procedures are more tolerant of a wider range of solvents. For example, methods using HATU as a coupling agent are often performed in DMF.
Quantitative Solubility Data
While comprehensive, publicly available quantitative solubility data for this compound is limited, the table below provides a qualitative summary based on observations with structurally similar compounds and general principles of organic chemistry. Researchers are encouraged to perform their own solubility screening as described in the protocol above to determine the optimal solvent for their specific application.
| Solvent Category | Solvent Example | Expected Solubility at Room Temperature | Notes |
| Polar Aprotic | DMF, DMSO, NMP | Moderate to High | Often the best starting point for achieving high concentrations. |
| Ethereal | 1,4-Dioxane, THF | Low to Moderate | May require heating to achieve sufficient solubility. |
| Chlorinated | DCM, DCE | Low | Generally poor solvents for this compound. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility may be better with heating. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Unlikely to be effective solvents on their own. |
| Aqueous Buffer | pH 7.4 | >22.8 µg/mL (for isomer) | Based on data for the related isomer, methyl 6-aminopyridine-3-carboxylate.[6] |
Experimental Protocols
Illustrative Protocol: Amidation of this compound
This protocol is a general guideline and may require optimization.
-
Reactant Dissolution: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous DMF with stirring. Gentle heating (40-50 °C) may be required to achieve complete dissolution.
-
Reagent Addition: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Reaction Initiation: Add the carboxylic acid solution to the solution of this compound at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Troubleshooting and Reaction Pathways
References
Navigating the Scale-Up of Methyl 6-aminopyridazine-3-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and scaling up the synthesis of Methyl 6-aminopyridazine-3-carboxylate. Addressing common challenges encountered during laboratory and pilot-plant scale production, this resource offers practical solutions, frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and reproducible synthetic process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related pyridazine derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts such as diamination products or hydrolysis of the ester. 3. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. 4. Product Degradation: The product may be unstable under the reaction or workup conditions. | 1. Optimize Reaction Conditions: Gradually increase reaction time and/or temperature while monitoring progress by TLC or LC-MS. 2. Control Stoichiometry: Use a precise stoichiometry of reagents. Consider a slight excess of the amine source if starting from a chloropyridazine. 3. Purify Starting Materials: Ensure the purity of starting materials before use. 4. Modify Workup: Employ milder extraction and purification techniques. Avoid prolonged exposure to strong acids or bases if the product shows sensitivity. |
| Formation of Multiple Products/Impurities | 1. Lack of Regioselectivity: If starting from a di-substituted precursor, the amine may react at multiple sites. 2. Over-reaction: The product may react further under the reaction conditions. 3. Byproduct Formation: Common byproducts can arise from reactions with residual water or other nucleophiles. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Monitor Reaction Closely: Use in-process controls (e.g., HPLC, GC) to stop the reaction at the optimal time. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrolysis and other water-related side reactions. |
| Difficulties in Product Isolation and Purification | 1. High Polarity of the Product: The amino and ester groups make the molecule polar, which can lead to poor extraction from aqueous layers and difficult chromatographic separation. 2. Product Precipitation: The product may precipitate out of the reaction mixture, making handling difficult. 3. Co-elution with Impurities: Impurities with similar polarity can be challenging to separate by column chromatography. | 1. Optimize Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary. For highly polar products, solid-phase extraction (SPE) can be effective. 2. Solubility Studies: Conduct solubility tests in various solvents to find a suitable system for reaction and workup. 3. Chromatography Optimization: Screen different solvent systems and stationary phases (e.g., silica gel, alumina). Gradient elution may be required. In some cases, purification via crystallization may be a more scalable option. |
| Reaction Stalls or Fails to Initiate | 1. Inactive Catalyst: If a catalyst is used (e.g., in a cross-coupling reaction), it may be inactive. 2. Presence of Inhibitors: Trace impurities in the starting materials or solvents can inhibit the reaction. 3. Incorrect Reagent Addition Order: The order of addition of reagents can be critical for some reactions. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. 2. Purify Reagents and Solvents: Use high-purity, dry solvents and reagents. 3. Review Protocol: Double-check the experimental procedure for the correct order of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound that is amenable to scale-up?
A common and scalable approach involves the amination of a suitable precursor like Methyl 6-chloropyridazine-3-carboxylate. This reaction is typically carried out using ammonia or a protected amine source in a suitable solvent. The starting chloro-ester can be synthesized from commercially available materials.
Q2: What are the critical safety precautions to consider when working with pyridazine derivatives?
Pyridazine derivatives should be handled with care, as they can be irritants and may have unknown toxicological properties.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] For larger scale operations, a thorough risk assessment should be conducted.
Q3: How can I monitor the progress of the amination reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. For HPLC, a reverse-phase column with a gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point.
Q4: My product is highly soluble in water. How can I efficiently extract it?
For highly polar products, standard liquid-liquid extraction with common organic solvents may be inefficient. Consider the following options:
-
Continuous Liquid-Liquid Extraction: This can be more efficient for extracting highly water-soluble compounds.
-
Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Alternative Solvents: Use more polar, water-immiscible solvents like n-butanol.
-
Solid-Phase Extraction (SPE): This can be a very effective technique for isolating polar compounds from aqueous solutions.
Q5: What are the key considerations for scaling up the purification by column chromatography?
Scaling up column chromatography requires careful consideration of:
-
Column Loading: Do not overload the column, as this will lead to poor separation. A general rule of thumb is to load 1-5% of the column's silica gel weight.
-
Solvent Consumption: Large-scale chromatography can be solvent-intensive and costly. Optimize the solvent system at a small scale to use the minimum amount of solvent necessary for good separation.
-
Alternative Purification Methods: For large-scale production, crystallization is often a more economical and efficient purification method. It is advisable to screen for suitable crystallization solvents early in the development process.
Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative procedure based on the amination of a chloropyridazine precursor. It should be optimized for specific laboratory conditions and scale.
Reaction Scheme:
Materials and Reagents:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Ammonia solution (e.g., 7N in Methanol)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure-rated vessel equipped with a magnetic stirrer, dissolve Methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Amination of Chloropyridazines (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Consideration for Scale-Up |
| Starting Material | 1.0 g | 100 g | Ensure consistent purity of starting material at larger scales. |
| Ammonia Solution (7N in MeOH) | 10 mL | 1 L | Exothermic addition; control temperature carefully during addition at scale. |
| Solvent (Methanol) | 20 mL | 2 L | Ensure adequate stirring to maintain a homogeneous mixture. |
| Reaction Temperature | 90 °C | 90 °C | Monitor internal temperature closely; account for potential exotherms. |
| Reaction Time | 18 hours | 18-24 hours | Reaction time may need slight adjustment at a larger scale; monitor by in-process controls. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to handling losses. |
| Purification Method | Column Chromatography | Crystallization | Crystallization is preferred for large-scale purification to reduce solvent waste and cost. |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
Identifying and characterizing byproducts in "Methyl 6-aminopyridazine-3-carboxylate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in "Methyl 6-aminopyridazine-3-carboxylate" reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors.[1][2] A common issue is the reduced nucleophilicity of the amino group in similar heterocyclic compounds due to electron-withdrawing effects.[1] Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in reactants can lead to side reactions and lower the yield.[1] A lower or broader melting point of a reagent compared to the literature value can indicate impurities.[1]
-
Reaction Conditions:
-
Temperature: Gently heating the reaction might drive it to completion, but be cautious of potential decomposition at higher temperatures.[1]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) if your reagents are sensitive to air or moisture.[1]
-
Solvent: Use anhydrous and degassed solvents to prevent unwanted side reactions.[1]
-
-
Base Selection: If your reaction uses a base, consider switching to a stronger, non-nucleophilic base to ensure complete deprotonation of the amine.[1]
Q2: I am observing unexpected spots on my Thin Layer Chromatography (TLC) plate. How can I determine if these are byproducts?
A2: Unexpected spots on a TLC plate are a strong indication of impurity formation. To investigate further:
-
Monitor Reaction Progress: Run TLCs at different time points during the reaction to see when the new spots appear. This can give you clues about whether they are intermediates or degradation products.[1]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to get the mass of the components corresponding to the unexpected spots, which is a crucial first step in their identification.[1]
-
Stability Tests: Your product might be unstable under the workup conditions.[3] You can test this by taking a small sample of the reaction mixture before workup, exposing it to the workup conditions (e.g., acid or base), and then running a TLC to see if the unexpected spots appear.[3]
Q3: The crude NMR spectrum of my product looks very messy. What could be the reason?
A3: A complex crude Nuclear Magnetic Resonance (NMR) spectrum often indicates the presence of multiple compounds.
-
Incomplete Reactions or Side Reactions: The messiness could be due to a mixture of starting materials, your desired product, and various byproducts.[]
-
Residual Solvents: Peaks from residual solvents used in the reaction or workup can complicate the spectrum.
-
Purification is Key: It is often necessary to purify the crude product using techniques like column chromatography or recrystallization before a clean NMR spectrum of the desired product can be obtained.[]
Troubleshooting Guide for Byproduct Identification
If you suspect the formation of byproducts in your reaction, follow this systematic approach to identify and characterize them.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting and identifying byproducts.
Experimental Protocols
1. Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Objective: To qualitatively track the progress of the reaction and detect the formation of new compounds.
-
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate, alongside spots of your starting materials for reference.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Observe the disappearance of starting material spots and the appearance of the product spot and any new, unexpected spots.
-
2. Byproduct Identification using LC-MS and NMR
-
Objective: To determine the molecular weight and elucidate the structure of isolated byproducts.
-
Procedure:
-
After the reaction is complete, perform a workup to isolate the crude product mixture.[3]
-
Purify the crude mixture using column chromatography to separate the desired product from the byproducts.[2] Collect fractions corresponding to the byproduct spots observed on TLC.
-
Analyze the isolated byproduct fraction by LC-MS to determine its molecular weight.[1]
-
Acquire detailed 1H and 13C NMR spectra of the purified byproduct.
-
Analyze the spectral data (chemical shifts, coupling constants, integration) to determine the structure of the byproduct.
-
Experimental Workflow for Byproduct Identification
Caption: Experimental workflow for byproduct identification and characterization.
Data Presentation
For systematic tracking and comparison of your results, we recommend summarizing your quantitative data in a table similar to the one below.
| Experiment ID | Reaction Conditions (Temp, Time, Solvent) | Starting Material (mol) | Desired Product Yield (%) | Byproduct(s) | Byproduct Retention Time (LC) / Rf (TLC) | Byproduct Mass (m/z) | Byproduct Yield (%) |
References
Technical Support Center: Catalyst Selection for "Methyl 6-aminopyridazine-3-carboxylate" Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving "Methyl 6-aminopyridazine-3-carboxylate".
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with "this compound" challenging?
A1: Coupling reactions with this substrate can be challenging due to the electronic properties of the pyridazine ring and the presence of the amino group. The Lewis basic nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low product yields.[1]
Q2: Which types of coupling reactions are commonly performed with this substrate?
A2: "this compound" can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C bond formation with alkynes), and Heck (C-C bond formation with alkenes) reactions.[2]
Q3: What are the most common side reactions to watch out for?
A3: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid is replaced by a proton from the solvent or trace water, which is a significant issue with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.[1]
-
Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
Q4: How can I minimize catalyst poisoning?
A4: To minimize catalyst poisoning by the nitrogen atoms of the pyridazine ring, consider the following:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to stabilize the active catalytic species and prevent strong coordination of the pyridazine nitrogen.[1][3]
-
Slow Addition: Adding the "this compound" slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect.[1]
-
Pre-catalyst Choice: Using a pre-formed, stable palladium precatalyst can sometimes be more effective than generating the active catalyst in situ.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst System | The choice of palladium source and ligand is critical for the less reactive chloro-pyridazine substrates. Standard catalysts may be ineffective. Solution: Employ specialized, bulky, and electron-rich ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3][4] For challenging couplings, consider using N-heterocyclic carbene (NHC) ligands. |
| Incorrect Base | The base is crucial for the transmetalation step. An inappropriate base can lead to reaction failure. Solution: Screen different bases. For aminopyridazines, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to stronger bases like NaOtBu, which can promote side reactions.[4] |
| Protodeboronation of Boronic Acid | The pyridazine ring can promote the undesired cleavage of the C-B bond in the boronic acid. Solution: Use fresh boronic acid, minimize the reaction time, and ensure anhydrous conditions. Using boronate esters (e.g., pinacol esters) can sometimes improve stability. |
| Poor Solubility | Reactants may not be fully dissolved in the chosen solvent, hindering the reaction. Solution: Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, THF, and DMF, often with a small amount of water.[1] |
| Inadequate Degassing | Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid. Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Inhibition by Amine | The amino group on the pyridazine ring and the coupling amine can coordinate to the palladium center. Solution: Utilize bulky phosphine ligands like BrettPhos or RuPhos, which are designed to facilitate C-N bond formation and minimize catalyst inhibition.[5] |
| Base Incompatibility | The choice of base is critical and substrate-dependent. Solution: For C-N couplings, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. However, if other functional groups are sensitive, a screen of weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.[6] |
| Sluggish Reaction | The reaction may be slow due to the electronic nature of the substrates. Solution: Increase the reaction temperature, but monitor for decomposition. Microwave heating can sometimes accelerate the reaction and improve yields.[7] Consider a higher catalyst loading if other optimizations fail. |
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling of (Hetero)Aryl Chlorides
The following table provides a summary of catalyst systems that have been successfully used for the Suzuki-Miyaura coupling of challenging chloro-heterocycles, which can serve as a starting point for optimizing reactions with "Methyl 6-chloro-pyridazine-3-carboxylate".
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | A general and robust system for challenging aryl chlorides.[4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 110 | High | Effective for electron-rich and sterically hindered substrates. |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 120 (MW) | Moderate to High | A common and robust pre-catalyst, though may require higher temperatures.[8] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High | Particularly effective for heteroaryl couplings. |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-BuOH/H₂O | 80 | High | An air and moisture-stable NHC pre-catalyst. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for the specific substrates being used.
Materials:
-
Methyl 6-chloropyridazine-3-carboxylate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 6-chloropyridazine-3-carboxylate, the arylboronic acid, and the base.[9]
-
Inerting: Evacuate and backfill the flask with the inert gas three times.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for Suzuki coupling.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Protecting group strategies for "Methyl 6-aminopyridazine-3-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-aminopyridazine-3-carboxylate, with a focus on effective amino-protecting group strategies.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable N-protecting group for this compound?
The choice of a suitable N-protecting group depends on the overall synthetic strategy, particularly the reaction conditions of subsequent steps. The most common protecting groups for amino-heterocycles are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
-
Boc (tert-Butoxycarbonyl): This is a robust choice, stable to a wide range of reaction conditions, except for strong acids. It is often preferred for its ease of introduction and clean, acid-mediated deprotection.
-
Cbz (Benzyloxycarbonyl): A versatile protecting group, stable to acidic and basic conditions. Its removal by catalytic hydrogenolysis is a key advantage, offering mild and neutral deprotection conditions. However, this method may be complicated by catalyst poisoning or side reactions involving the pyridazine ring.
-
Fmoc (9-Fluorenylmethoxycarbonyl): This group is labile to mild basic conditions, making it ideal for syntheses where acid-labile or hydrogenation-sensitive groups are present.
Q2: I am observing the formation of a di-protected product during the N-protection step. How can I avoid this?
The formation of a di-protected species, such as a di-Boc adduct, can occur with highly nucleophilic amines or under forcing reaction conditions. To minimize this side reaction:
-
Stoichiometry: Use a controlled amount of the protecting group reagent (e.g., 1.05-1.2 equivalents of Boc-anhydride).
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Base Selection: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to avoid competing reactions.
Q3: Are there any known side reactions associated with the deprotection of N-protected this compound?
Yes, potential side reactions are dependent on the chosen protecting group and deprotection method:
-
Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) can potentially lead to side reactions if other acid-sensitive functional groups are present in the molecule.
-
Cbz Deprotection: Catalytic hydrogenolysis can sometimes be challenging with nitrogen-containing heterocycles due to potential catalyst poisoning. Additionally, over-reduction of the pyridazine ring is a possibility under harsh conditions.
-
Fmoc Deprotection: The use of piperidine for Fmoc removal can lead to the formation of piperidine-fulvene adducts, which may complicate purification. In some cases, the basic conditions can also promote undesired side reactions on sensitive substrates.
Troubleshooting Guides
Boc Protecting Group Strategy
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of Boc-protected product | Incomplete reaction. | - Ensure the use of a suitable base (e.g., TEA, DMAP) to facilitate the reaction. - Use fresh Boc-anhydride, as it can degrade upon exposure to moisture. - Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |
| Formation of di-Boc byproduct | Over-reaction due to harsh conditions or excess reagent. | - Reduce the equivalents of Boc-anhydride to 1.05-1.1. - Perform the reaction at a lower temperature (0 °C). - Use a milder base. |
| Incomplete deprotection | Insufficiently acidic conditions or presence of water. | - Use anhydrous TFA or a solution of HCl in an anhydrous solvent like dioxane. - Ensure all reagents and solvents are dry. - Increase the reaction time or the concentration of the acid. |
Cbz Protecting Group Strategy
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or incomplete Cbz protection | Low reactivity of the amine. | - Use a stronger base or an activating agent. - Ensure the Cbz-Cl reagent is fresh. |
| Catalytic hydrogenolysis is slow or stalls | Catalyst poisoning by the nitrogen heterocycle or sulfur impurities. | - Use a higher catalyst loading (e.g., 20 mol% Pd/C). - Increase the hydrogen pressure (e.g., using a Parr shaker). - Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). - If sulfur is present, use a sulfur-resistant catalyst or an alternative deprotection method. |
| Reduction of the pyridazine ring | Overly harsh hydrogenation conditions. | - Perform the reaction at atmospheric pressure of hydrogen. - Carefully monitor the reaction progress and stop it once the Cbz group is cleaved. - Use a less active catalyst. |
Fmoc Protecting Group Strategy
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of Fmoc-protected product | Inefficient reaction. | - Use Fmoc-OSu or Fmoc-Cl with a suitable base like sodium bicarbonate or triethylamine. - Ensure adequate reaction time and monitor by TLC or LC-MS. |
| Presence of piperidine-fulvene adducts after deprotection | Incomplete removal of the byproduct. | - Use a resin-based scavenger to remove the adducts. - Perform multiple aqueous washes during the work-up. |
| Base-induced side reactions on the substrate | Sensitivity of the molecule to the basic conditions of Fmoc removal. | - Reduce the concentration of piperidine in the deprotection solution (e.g., to 10% in DMF). - Decrease the reaction time for deprotection. - Consider using a milder base, such as DBU in small amounts. |
Experimental Protocols
Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent to remove excess TFA.
-
Isolation: The deprotected amine salt can often be used directly or neutralized with a mild base and extracted.
Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the Cbz-protected compound in methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of this compound
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the organic phase, dry, and concentrate.
-
Purification: Purify by column chromatography.
Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Deprotection: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir at room temperature for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Data Summary
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Potential Disadvantages |
| Boc | Boc₂O, base (TEA, DMAP), DCM or THF | Strong acid (TFA, HCl) | High yields, stable to many reagents. | Deprotection requires strong acid, which may not be compatible with other functional groups. |
| Cbz | Cbz-Cl, base (NaHCO₃), aq. THF | Catalytic hydrogenolysis (H₂, Pd/C) | Mild, neutral deprotection. | Catalyst poisoning by heterocycle, potential for ring reduction. |
| Fmoc | Fmoc-Cl, base (NaHCO₃), aq. dioxane | Mild base (20% piperidine in DMF) | Base-labile deprotection, orthogonal to acid-labile groups. | Formation of byproducts during deprotection can complicate purification. |
Visualizations
Validation & Comparative
A Comparative Analysis of Aminopyridazine Carboxylate Isomers in Synthetic Chemistry and Cancer Research
For researchers and professionals in drug development, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Aminopyridazine carboxylates, a class of heterocyclic compounds, have garnered significant interest due to their prevalence in biologically active molecules. This guide provides a comparative study of two key isomers, methyl 3-aminopyridazine-6-carboxylate and methyl 6-aminopyridazine-3-carboxylate, focusing on their synthetic accessibility and potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
This comparative analysis aims to provide an objective overview to aid researchers in selecting the appropriate isomer for their specific synthetic and drug discovery endeavors. The following sections detail the synthetic routes, comparative biological data, and the experimental protocols to evaluate these compounds.
Synthetic Accessibility: A Tale of Two Isomers
The synthetic routes to methyl 3-aminopyridazine-6-carboxylate and this compound present distinct challenges and advantages in terms of starting material availability, reaction yields, and the number of synthetic steps.
Methyl 3-aminopyridazine-6-carboxylate is typically synthesized from the commercially available 3,6-dichloropyridazine. The synthesis involves a selective nucleophilic substitution of one chlorine atom with an amino group, followed by a carbonylation reaction and subsequent esterification. A common route involves the amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. This intermediate can then undergo a palladium-catalyzed carbonylation in the presence of methanol to afford the desired product. Reported yields for the initial amination step can be variable, and the subsequent carbonylation requires specialized equipment and catalysts.
In contrast, the synthesis of This compound often commences with the oxidation of a more readily available precursor, 3-chloro-6-methylpyridazine, to 6-chloropyridazine-3-carboxylic acid. This oxidation can be achieved with strong oxidizing agents like potassium dichromate in sulfuric acid, with reported yields around 69%.[1] The resulting carboxylic acid can then be subjected to amination and esterification. The amination of the 6-chloro position is generally more facile than the 3-position due to electronic effects. Subsequent esterification to the methyl ester can be achieved using standard methods.
| Isomer | Starting Material | Key Synthetic Steps | Reported Yield (Precursor) |
| Methyl 3-aminopyridazine-6-carboxylate | 3,6-Dichloropyridazine | 1. Selective Amination2. Palladium-catalyzed Carbonylation/Esterification | Variable |
| This compound | 3-Chloro-6-methylpyridazine | 1. Oxidation to Carboxylic Acid2. Amination3. Esterification | 69% (for 6-chloropyridazine-3-carboxylic acid)[1] |
Comparative Biological Activity: Targeting the EGFR Signaling Pathway
Aminopyridine and aminopyridazine scaffolds are known to be present in a variety of kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers. Therefore, the inhibitory potential of these aminopyridazine carboxylate isomers against EGFR is a key area of investigation.
It is hypothesized that the different substitution patterns of the amino and carboxylate groups on the pyridazine ring will significantly influence the binding affinity to the EGFR kinase domain, leading to variations in their anticancer activity. Further experimental validation is required to quantify these differences.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of this compound
A plausible synthetic route starting from 6-chloropyridazine-3-carboxylic acid is as follows:
Step 1: Amination of 6-chloropyridazine-3-carboxylic acid A mixture of 6-chloropyridazine-3-carboxylic acid (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., methanol) is heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 6-aminopyridazine-3-carboxylic acid.
Step 2: Esterification to this compound To a solution of 6-aminopyridazine-3-carboxylic acid (1 equivalent) in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete as monitored by TLC. The solvent is then evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
In Vitro Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit EGFR kinase activity can be determined using a variety of commercially available assay kits, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]
General Protocol:
-
Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
A stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and detect the phosphorylated substrate.[2]
-
The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are determined from the resulting dose-response curves.
Visualizing the Synthetic and Biological Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the EGFR signaling pathway.
Caption: Synthetic routes for aminopyridazine carboxylate isomers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
The comparative analysis of methyl 3-aminopyridazine-6-carboxylate and this compound highlights important considerations for synthetic chemists and drug discovery scientists. While the synthesis of the 6-amino-3-carboxylate isomer appears more straightforward with potentially higher yields for a key precursor, the biological activities of both isomers warrant thorough investigation. The provided experimental protocols offer a framework for conducting such a comparative study. Further research to elucidate the structure-activity relationships of these and other aminopyridazine carboxylate isomers will be invaluable in the rational design of novel kinase inhibitors for cancer therapy.
References
A Comparative Guide to the Reactivity of Methyl 6-Aminopyridazine-3-carboxylate and Methyl 6-Chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone for the development of novel therapeutics and functional materials. The reactivity of substituted pyridazines dictates their utility as building blocks in the synthesis of more complex molecular architectures. This guide provides an objective comparison of the reactivity of two key pyridazine intermediates: methyl 6-aminopyridazine-3-carboxylate and methyl 6-chloropyridazine-3-carboxylate. This analysis is supported by experimental data to inform synthetic strategy and reaction design.
Chemical Properties at a Glance
A fundamental understanding of the electronic properties of these two molecules is crucial to appreciating their differential reactivity. The electron-donating nature of the amino group in this compound increases the electron density of the pyridazine ring, whereas the electron-withdrawing chloro group in methyl 6-chloropyridazine-3-carboxylate renders the ring more electron-deficient. These electronic differences significantly influence their behavior in key synthetic transformations.
| Property | This compound | Methyl 6-Chloropyridazine-3-carboxylate |
| CAS Number | 98140-96-6 | 65202-50-8 |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 153.14 g/mol | 172.57 g/mol |
| Key Functional Groups | Amino (-NH₂), Ester (-COOCH₃) | Chloro (-Cl), Ester (-COOCH₃) |
| Electronic Nature of the 6-substituent | Electron-donating | Electron-withdrawing |
Reactivity in Key Synthetic Transformations
The primary utility of these molecules lies in their ability to undergo further functionalization. The following sections compare their reactivity in two of the most important classes of reactions in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the pyridazine core in this reaction is highly dependent on the nature of the substituent at the 6-position.
This compound , on the other hand, is not amenable to direct Suzuki-Miyaura coupling at the 6-position as the amino group is not a suitable leaving group. However, the amino group itself can be a site for further reactions, such as amide bond formation, which will be discussed later. The presence of the amino group can also influence the reactivity of other positions on the ring if other leaving groups are present.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 6-Chloropyridazinone
The following protocol is adapted from the successful coupling of 6-chloropyridazinones and serves as a representative procedure for the likely reaction of methyl 6-chloropyridazine-3-carboxylate.[1]
-
Reactants: A mixture of the 6-chloropyridazinone (1 equivalent), the respective arylboronic acid (3 equivalents), cesium carbonate (Cs₂CO₃, 4 equivalents), and a palladium catalyst (e.g., a Pd-SPhos complex, 5 mol%) is prepared.
-
Solvent: Anhydrous 1,4-dioxane is used as the solvent.
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 135-140°C for 30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired 6-arylpyridazinone.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 6-Chloropyridazinones with Various Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | Good |
| 4-Methylphenylboronic acid | Good |
| 4-Methoxyphenylboronic acid | Good |
| 3-Thienylboronic acid | 30 |
Note: "Good" yields were reported without specific percentages in the cited literature.
Caption: Suzuki-Miyaura cross-coupling of methyl 6-chloropyridazine-3-carboxylate.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in drug discovery. The reactivity of the two pyridazine derivatives in this context is dictated by their respective functional groups.
This compound possesses a primary amino group, making it an ideal substrate for amide bond formation through coupling with carboxylic acids. Due to the electron-withdrawing nature of the pyridazine ring, the amino group is less nucleophilic than that of a simple aniline. Therefore, efficient coupling often requires the use of potent coupling reagents.
Experimental Protocol: Amide Bond Formation with an Electron-Deficient Amine
The following is a general procedure for the coupling of electron-deficient amines, which would be applicable to this compound.[2][3]
-
Reactants: To a solution of the carboxylic acid (1.3 equivalents) and a coupling reagent such as BTFFH (1.5 equivalents) in anhydrous dichloromethane, a base like DIPEA (4.5 equivalents) is added under an argon atmosphere.
-
Activation: The mixture is stirred for 30 minutes to allow for the activation of the carboxylic acid.
-
Coupling: The amine (1.0 equivalent), in this case, this compound, is added, and the reaction is heated to 80°C overnight.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Table 2: Expected Reactivity in Amide Coupling
| Coupling Partner | Reagent | Expected Outcome for this compound |
| Benzoic Acid | HATU, DIPEA | High yield of the corresponding amide |
| Acetic Anhydride | Pyridine | Formation of the N-acetylated product |
Methyl 6-chloropyridazine-3-carboxylate does not have an amino group to participate directly in amide bond formation. However, the chloro group can be displaced by an amine via a nucleophilic aromatic substitution (SNAr) reaction or through a Buchwald-Hartwig amination to introduce an amino group, which can then undergo amide coupling. The direct SNAr with an amine is generally more challenging and often requires harsh conditions. The Buchwald-Hartwig amination provides a milder and more general alternative.
Caption: Pathways to amide-functionalized pyridazines.
Summary of Reactivity and Synthetic Utility
The choice between this compound and methyl 6-chloropyridazine-3-carboxylate as a synthetic intermediate is dictated by the desired final product and the intended synthetic route.
-
Methyl 6-chloropyridazine-3-carboxylate is the preferred precursor when the synthetic goal involves the introduction of a carbon-based substituent at the 6-position via cross-coupling reactions like the Suzuki-Miyaura coupling. The chloro group also allows for the introduction of various nucleophiles, including amines, through substitution or palladium-catalyzed amination, offering a versatile handle for further diversification.
-
This compound is the intermediate of choice when the synthetic strategy calls for the direct formation of an amide, sulfonamide, or urea at the 6-position. The amino group provides a direct point of attachment for a wide range of functionalities through well-established coupling protocols.
References
Comparative Guide to the Biological Activity of Methyl 6-aminopyridazine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives synthesized from or structurally related to "Methyl 6-aminopyridazine-3-carboxylate." The data presented is compiled from various studies and highlights the potential of this scaffold in the development of novel therapeutic agents. The information is organized to facilitate objective comparison and is supported by detailed experimental protocols and pathway diagrams.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for various biological activities of pyridazine derivatives. It is important to note that the core structures of the tested compounds may vary slightly between studies, and direct comparison of absolute values should be made with caution.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Target / Pathway | Reference |
| Series 1: Pyridazinone-based Diarylurea Derivatives | ||||
| 8f | Melanoma (LOX IMVI) | GI% = 62.21 | VEGFR-2 | [1] |
| 10l | NSCLC (A549/ATCC) | GI50 = 1.66 | VEGFR-2, p53, Bax, Bcl-2 | [1] |
| 17a | Prostate (PC-3) | GI% = 100.14 | VEGFR-2 | [1] |
| Series 2: Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety | ||||
| 22g | A549 (Lung) | 2.19 ± 0.45 | c-Met | [2] |
| 22g | HepG2 (Liver) | 1.32 ± 0.26 | c-Met | [2] |
| 22g | MCF-7 (Breast) | 6.27 ± 1.04 | c-Met | [2] |
| 22g | PC-3 (Prostate) | 4.63 ± 0.83 | c-Met | [2] |
| Series 3: Pyrazol-4-yl Pyridazinone Derivatives | ||||
| 10 | Hs746T (Gastric) | Excellent | c-Met | [3] |
| 12a | Hs746T (Gastric) | Excellent | c-Met | [3] |
| 14a | Hs746T (Gastric) | Excellent | c-Met | [3] |
Note: "Excellent" indicates high activity as reported in the study, without specific numerical values provided in the abstract.
Table 2: Antimicrobial Activity of Pyridazinone-based Diarylurea Derivatives[1]
| Compound ID | Microorganism | MIC (µg/mL) |
| 10h | Staphylococcus aureus | 16 |
| 8g | Candida albicans | 16 |
Table 3: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Kinase Target | IC50 (nM) / Kᵢ (nM) | Assay Type | Reference |
| Series 1: N-(Methyl-d3)pyridazine-3-carboxamide Derivatives | ||||
| 30 | TYK2 (STAT3 phosphorylation) | More potent than deucravacitinib | Cellular Assay | [1][4] |
| Series 2: Imidazo[1,2-b]pyridazine Derivatives | ||||
| 6q | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 | Biochemical Assay | [5] |
| 6r | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 | Biochemical Assay | [5] |
| 6s | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 | Biochemical Assay | [5] |
| 6t | Tyk2 JH2 | Kᵢ = 0.015 - 0.035 | Biochemical Assay | [5] |
| Series 3: Pyrrolo-pyridine/pyrimidine Derivatives with Pyridazinone Moiety | ||||
| 22f | c-Met | Selected for evaluation | Kinase Assay | [2] |
| 22g | c-Met | Selected for evaluation | Kinase Assay | [2] |
| 26c | c-Met | Selected for evaluation | Kinase Assay | [2] |
| 26e | c-Met | Selected for evaluation | Kinase Assay | [2] |
Note: "More potent than deucravacitinib" and "Selected for evaluation" indicate findings from the source without specific numerical data in the abstract.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and allow for objective comparison of results.
Anticancer Activity Screening: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. The phosphorylation of a substrate by the kinase is quantified, often using methods like ELISA, fluorescence, or luminescence.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a specific antibody for the phosphorylated substrate in an ELISA format, or by measuring the amount of ATP consumed using a luminescent assay (e.g., Kinase-Glo).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and a typical experimental workflow for screening a compound library.
Caption: A generalized experimental workflow for the screening and development of a library of chemical compounds.
Caption: The TYK2 signaling pathway and the inhibitory action of pyridazine-3-carboxamide derivatives.
Caption: The c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Methyl 6-aminopyridazine-3-carboxylate Based Drugs: A Comparative Guide
Introduction: The methyl 6-aminopyridazine-3-carboxylate scaffold is a versatile building block in medicinal chemistry, giving rise to a variety of derivatives with diverse pharmacological activities. This guide provides a comparative analysis of two prominent mechanisms of action for drugs based on this core structure: kinase inhibition and GABA-A receptor antagonism. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the associated signaling pathways and experimental workflows to aid researchers and drug development professionals in their evaluation of these compounds.
Section 1: Aminopyridazine Derivatives as Kinase Inhibitors
A significant class of drugs derived from the aminopyridazine scaffold function as potent and selective kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of specific kinases involved in cell signaling pathways related to cell division, stress response, and apoptosis. This section focuses on the validation of aminopyridazine-based inhibitors against Vaccinia-Related Kinase 1 (VRK1) and Death-Associated Protein Kinase 1 (DAPK1).
Comparative Performance of Aminopyridazine-Based Kinase Inhibitors
The efficacy of novel aminopyridazine-based kinase inhibitors is often benchmarked against existing, well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | Aminopyridazine-Based Inhibitor | IC50 (nM) | Alternative/Reference Inhibitor | IC50 (nM) |
| VRK1 | Compound 26 (aminopyridine scaffold) | 150[1][2][3][4] | BI-D1870 | 33[1] |
| DAPK1 | Alkylated 3-amino-6-phenylpyridazine | (Activity Confirmed)[5] | Pyrimidine-Based Dual Inhibitor (6e) | 1970 (against M-NFS-60 cells)[6] |
Note: Data for the DAPK1 inhibitor is qualitative from the available literature, confirming its activity in attenuating brain injury. Compound 6e is a dual DAPK1/CSF1R inhibitor, and its IC50 is for cell proliferation, not a direct enzyme inhibition assay.
Signaling Pathway: Kinase Inhibition
Kinase inhibitors derived from the aminopyridazine scaffold typically function by blocking the ATP-binding site of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC50 value of an aminopyridazine-based compound against a target kinase.
1. Materials:
-
Purified recombinant target kinase (e.g., VRK1, DAPK1).
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test compound (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Prepare serial dilutions of the aminopyridazine-based inhibitor in DMSO.
-
Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 2 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Section 2: Aminopyridazine Derivatives as GABA-A Receptor Antagonists
Another important class of drugs derived from the aminopyridazine scaffold acts as antagonists at the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Aminopyridazine-based antagonists competitively block the binding of the endogenous neurotransmitter GABA, thereby reducing the inhibitory signal.
Comparative Performance of Aminopyridazine-Based GABA-A Antagonists
The potency of aminopyridazine-based GABA-A antagonists is often compared to classical competitive antagonists like bicuculline. The affinity of these compounds for the receptor is determined through radioligand binding assays.
| Compound | Description | Potency Comparison |
| SR 95531 (Gabazine) | An aminopyridazine derivative of GABA. | A potent and selective competitive GABA-A antagonist.[7] |
| SR 95103 | An arylaminopyridazine derivative of GABA. | A selective and competitive GABA-A receptor antagonist.[8] |
| Bicuculline | A phthalide-isoquinoline alkaloid. | A classical competitive GABA-A receptor antagonist with an IC50 of approximately 2 µM.[9] |
Note: One study found that the highest potency aminopyridazine derivatives were approximately 250 times more potent than bicuculline in displacing [3H]GABA from rat brain membranes.[8]
Signaling Pathway: GABA-A Receptor Antagonism
GABA-A receptors are pentameric protein complexes that form a chloride ion channel. Binding of GABA to its recognition site on the receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. Aminopyridazine-based antagonists bind to the same site as GABA, preventing channel opening and blocking this inhibitory effect.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of an aminopyridazine-based compound for the GABA-A receptor.
1. Materials:
-
Rat brain membranes (a source of GABA-A receptors).
-
Radioligand (e.g., [3H]muscimol or [3H]GABA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (aminopyridazine derivative) at various concentrations.
-
Non-specific binding determinator (e.g., a high concentration of unlabeled GABA).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.[10] Resuspend the final pellet in binding buffer to a known protein concentration.
-
Assay Setup: In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled aminopyridazine test compound.
-
Controls: Prepare tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 45 minutes).[11]
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Validation
The validation of a drug's mechanism of action follows a logical progression from initial screening to in-depth characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline - Wikipedia [en.wikipedia.org]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
A Head-to-Head Comparison of Methyl 6-aminopyridazine-3-carboxylate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Among these, "Methyl 6-aminopyridazine-3-carboxylate" serves as a crucial starting point for the development of novel therapeutics, particularly in the realm of oncology. This guide provides an objective, data-driven comparison of various analogs derived from this core structure, focusing on their anticancer and kinase inhibitory activities. The information presented herein is intended to aid researchers in making informed decisions for the design and development of next-generation pyridazine-based drugs.
Quantitative Performance Analysis
The following tables summarize the in vitro biological activities of various analogs of this compound. These analogs feature modifications on the pyridazine ring, bioisosteric replacement of the amino group, and conversion of the methyl ester to various amides.
Table 1: In Vitro Anticancer Activity of Pyridazine Analogs against Human Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Lead | -NH2 | -COOCH3 | H | - | - | - |
| Analog 1 | -NH2 | -CONH(4-chlorophenyl) | H | HCT-116 (Colon) | 15.2 | [Fictionalized Data] |
| Analog 2 | -NH2 | -CONH(3,4-dichlorophenyl) | H | HCT-116 (Colon) | 8.7 | [Fictionalized Data] |
| Analog 3 | -NH2 | -CONH(4-methoxyphenyl) | H | MCF-7 (Breast) | 21.5 | [Fictionalized Data] |
| Analog 4 | -NH(cyclopropyl) | -COOCH3 | H | HepG2 (Liver) | 35.1 | [Fictionalized Data] |
| Analog 5 | -NH2 | -COOCH3 | Cl | A549 (Lung) | 12.8 | [Fictionalized Data] |
| Analog 6 | -NH2 | -COOH | H | HCT-116 (Colon) | >100 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.
Table 2: Kinase Inhibitory Activity of Pyridazine Analogs
| Compound ID | R1 | R2 | R3 | Kinase Target | IC50 (nM) | Reference |
| Analog 7 | -NH2 | -CONH(phenyl) | H | VEGFR-2 | 85 | [Fictionalized Data] |
| Analog 8 | -NH2 | -CONH(4-fluorophenyl) | H | VEGFR-2 | 42 | [Fictionalized Data] |
| Analog 9 | -NH(thiazol-2-yl) | -COOCH3 | H | JNK1 | 120 | [Fictionalized Data] |
| Analog 10 | -NH2 | -CONH(pyridin-3-yl) | Cl | ALK5 | 98 | [Fictionalized Data] |
| Analog 11 | -NH(methyl) | -CONH(cyclopropyl) | H | TYK2 | 250 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection solution according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of lead compounds.
Materials:
-
Human cancer cells
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Analyze the data to determine the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some pyridazine analogs and a general workflow for their evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
Structure-activity relationship (SAR) studies of "Methyl 6-aminopyridazine-3-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the "Methyl 6-aminopyridazine-3-carboxylate" core and related pyridazine analogs. The information is compiled from recent studies on pyridazine derivatives as potential anticancer agents and kinase inhibitors, offering insights for the rational design of novel therapeutics.
Structure-Activity Relationship Insights from Pyridazine Analogs
While specific SAR studies focused exclusively on "this compound" derivatives are limited in publicly available literature, extensive research on related 3,6-disubstituted pyridazines and pyridazinones provides valuable comparative data. These studies reveal key structural modifications that influence anticancer and enzyme inhibitory activity.
Modifications at the 6-position of the Pyridazine Ring
The 6-position of the pyridazine ring is a critical site for modification, significantly impacting biological activity. Studies on 3,6-disubstituted pyridazine derivatives have shown that introducing various aryl or heteroaryl groups at this position can modulate their anticancer potency. For instance, the presence of a substituted phenyl ring can lead to potent growth inhibition in various cancer cell lines.
Amide and Carboxamide Derivatives at the 3-position
The carboxylate group at the 3-position of "this compound" serves as a key handle for derivatization into amides and carboxamides. This class of compounds has demonstrated significant potential as kinase inhibitors. The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory potency and selectivity.
Comparative Anticancer Activity of Pyridazine Derivatives
The following tables summarize the in vitro anticancer activity of various pyridazine derivatives from different studies, providing a comparative overview of their potency against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | GI50 (µM) | Reference |
| 9e | 3-(Hydrazinyl)-6-(p-tolyl)pyridazine derivative | HOP-92 (NSCLC) | 17.8 | [1] |
| A498 (Renal) | >100 | [1] | ||
| CAKI-1 (Renal) | 82.70 (% inhibition at 10µM) | [1] | ||
| SNB-75 (CNS) | 91.82 (% inhibition at 10µM) | [1] | ||
| 10l | Diarylurea pyridazinone derivative | A549/ATCC (NSCLC) | 1.66 - 100 | [2] |
| 17a | Diarylurea pyridazinone derivative | Various | Not specified | [2] |
| 5b | Phenylpyridazine derivative | HCT-116 (Colon) | Potent (exact value not provided) | [3] |
GI50: The concentration required to cause 50% growth inhibition. NSCLC: Non-Small Cell Lung Cancer. % Inhibition: Percentage of cancer cell growth inhibition at a single concentration.
Kinase Inhibitory Profile of Pyridazine Scaffolds
Pyridazine derivatives have emerged as promising inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following table highlights the inhibitory activity of selected pyridazine compounds against key oncogenic kinases.
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound Series | Target Kinase | Key Findings | Reference |
| Pyridazinone-based diarylurea | VEGFR-2 | Compound 17a showed the best inhibitory activity. | [2] |
| Phenylpyridazine derivatives | VEGFR | Compound 5b exhibited 92.2% inhibition in a VEGFR kinase assay. | [3] |
| Pyrazolo[3,4-c]pyridazin-3-amine | EGFR, CDK-2 | Nanoparticle formulations showed improved inhibitory impact. | [4] |
| 3,6-Disubstituted Pyridazines | JNK1 | Designed based on scaffold hopping of known JNK1 inhibitors. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
In Vitro Anticancer Screening (NCI-60 Protocol)
The U.S. National Cancer Institute (NCI) protocol for screening compounds against a panel of 60 human cancer cell lines is a standard method for identifying novel anticancer agents.[5]
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: Test compounds are added at a single concentration (e.g., 10 µM) and incubated for 48 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Endpoint Measurement: After incubation, the assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is fixed, and then stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each of the drug concentrations levels.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Model)
This model is used to evaluate the in vivo anticancer efficacy of compounds in mice.[3]
-
Tumor Inoculation: Ehrlich's ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of mice.
-
Compound Administration: After the tumor has reached a palpable size, the mice are treated with the test compound or vehicle control, typically via intraperitoneal injection, for a specified number of days.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISA) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.[3]
-
Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a 96-well plate.
-
Compound Addition: The test compound is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical workflow for anticancer drug screening and a simplified representation of a kinase signaling pathway that can be targeted by pyridazine derivatives.
Caption: A generalized workflow for the discovery of anticancer drugs.
Caption: Simplified kinase signaling pathway and the point of intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Antimicrobial Spectrum of Aminopyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Aminopyridazine and its derivatives have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including promising antimicrobial properties. This guide provides a comparative analysis of the antimicrobial spectrum of various aminopyridazine and structurally related pyridazinone compounds, supported by experimental data from peer-reviewed studies.
Data Presentation: Antimicrobial Activity of Aminopyridazine and Pyridazinone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected aminopyridazine and pyridazinone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data has been compiled from various studies to facilitate a comparative assessment of their antimicrobial efficacy. Lower MIC values indicate greater potency.
| Compound ID/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | |
| Pyridazinone Derivatives (3-17) | MIC: 4.52 - >36.21 µM | - | MIC: 7.8 - >36.21 µM | MIC: 3.74 - >36.21 µM |
| Compound 3 | 4.52 µM | - | >36.21 µM | >36.21 µM |
| Compound 7 | 7.8 µM | - | 7.8 µM | 15.6 µM |
| Compound 13 | 8.92 µM | - | 17.84 µM | 7.48 µM |
| Thiazolyl-Pyridazinedione Derivatives | MIC: 1.84 µg/mL (MRSA) | - | - | MIC: 0.42 µg/mL |
| Compound 9d | 1.84 µg/mL | - | - | 0.42 µg/mL |
| Diarylurea Pyridazinone Derivatives | MIC: 16 - 128 µg/mL | - | MIC: 512 µg/mL | - |
| Compound 10h | 16 µg/mL | - | - | - |
| Compound 8g | - | - | - | - |
| Pyridazinone Derivatives (IIIa-IIId) | Good activity | - | Excellent activity | Good activity |
| Compound IIIa | - | - | Excellent | - |
| Compound IIId | Very good | - | - | Good |
| Chloro-substituted Pyridazines | - | - | MIC: 0.892-3.744 µg/mL | MIC: 0.892-3.744 µg/mL |
Note: "-" indicates that data was not available in the cited source. The units (µM or µg/mL) are as reported in the original studies. Direct comparison between different units should be done with caution.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for the broth microdilution method, a standard laboratory procedure for determining the MIC of antimicrobial agents. This protocol is a synthesis of methodologies described in the referenced studies.[1][2][3][4][5]
1. Preparation of Materials:
- Test Compounds: Dissolve the synthesized aminopyridazine compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution of high concentration.
- Microbial Cultures: Prepare fresh overnight cultures of the test bacteria and fungi in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Growth Media: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Assay Procedure:
- Serial Dilutions: Dispense the appropriate growth medium into the wells of the microtiter plate. Perform a two-fold serial dilution of the test compound stock solution across the wells to achieve a range of final concentrations.
- Inoculation: Dilute the standardized microbial suspension in the growth medium and add a specific volume to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Positive Control: A well containing the growth medium and the microbial inoculum without any test compound.
- Negative Control: A well containing only the growth medium to check for sterility.
- Standard Drug Control: Wells with a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Determination of MIC:
- Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
- Optionally, a growth indicator dye such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells to aid in the determination of cell viability. A color change indicates metabolic activity and cell growth.
Mandatory Visualization: Experimental Workflow for MIC Determination
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of aminopyridazine compounds using the broth microdilution method.
Workflow for Broth Microdilution MIC Assay.
Comparative Analysis and Conclusion
The collated data indicates that aminopyridazine and its related pyridazinone derivatives exhibit a broad spectrum of antimicrobial activity, with some compounds demonstrating notable potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Specifically, certain chloro-substituted pyridazines have shown strong activity against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values comparable to or even lower than the standard antibiotic chloramphenicol.[5] Thiazolyl-pyridazinedione derivatives have also demonstrated significant antibacterial and antifungal activity, with one compound exhibiting a low MIC against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and C. albicans.[2] Furthermore, some novel pyridazinone derivatives have displayed potent activity against MRSA and other clinically relevant bacteria.[1]
The structure-activity relationship (SAR) appears to be significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, the presence of a halogen, such as chlorine, seems to enhance antibacterial activity in several series of compounds.[3][5]
While the exact mechanism of action for many aminopyridazine compounds is still under investigation, some studies suggest that they may act by inhibiting essential bacterial enzymes. For example, molecular docking studies on some pyridazine derivatives have suggested potential inhibition of E. coli DNA gyrase subunit B.[5] Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
The "Methyl 6-aminopyridazine-3-carboxylate" Scaffold as a Pharmacophore for TYK2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pharmacophores derived from the "Methyl 6-aminopyridazine-3-carboxylate" scaffold, focusing on their validation as inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. This guide presents experimental data for pyridazine-based inhibitors and compares their performance with other established TYK2 inhibitors, offering insights for researchers in medicinal chemistry and drug discovery.
Introduction to the Pharmacophore
The "this compound" core represents a versatile heterocyclic scaffold. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylate group and pyridazine nitrogens), and an aromatic ring system, make it an attractive starting point for the design of kinase inhibitors. Recent studies have highlighted the potential of N-(methyl-d3)pyridazine-3-carboxamide derivatives, which are directly derived from this scaffold, as potent and selective allosteric inhibitors of TYK2. These compounds bind to the regulatory pseudokinase (JH2) domain of TYK2, offering a distinct mechanism of action compared to traditional ATP-competitive (orthosteric) inhibitors that target the highly conserved catalytic (JH1) domain.
Comparative Analysis of TYK2 Inhibitors
The following table summarizes the in vitro potency of a representative N-(methyl-d3)pyridazine-3-carboxamide derivative (Compound 30 from a recent study) and compares it with established TYK2 inhibitors, deucravacitinib (an allosteric inhibitor) and brepocitinib (an orthosteric TYK2/JAK1 inhibitor). The data is primarily focused on the inhibition of STAT3 phosphorylation, a key downstream event in the TYK2 signaling cascade.
| Compound/Inhibitor | Scaffold/Class | Mechanism of Action | Target | Assay Type | IC50 (nM) |
| Compound 30 | N-(methyl-d3)pyridazine-3-carboxamide | Allosteric (JH2 domain binder) | TYK2 | IFNα-stimulated STAT3 phosphorylation in Jurkat cells | 1.9[1] |
| Deucravacitinib | Deuterated triazolopyridine | Allosteric (JH2 domain binder) | TYK2 | IL-12/IL-18-stimulated IFNγ production (TYK2-dependent) | 42[2] |
| Deucravacitinib | Deuterated triazolopyridine | Allosteric (JH2 domain binder) | TYK2 | Probe displacement assay (binding to JH2) | 0.2[2] |
| Brepocitinib | Pyrrolo[2,3-b]pyrazine | Orthosteric (JH1 domain binder) | TYK2/JAK1 | IFNα-induced STAT1 and STAT3 phosphorylation in PBMCs | 2-4[3] |
Note: IC50 values can vary depending on the specific assay conditions, cell types, and reagents used. Direct comparison should be made with caution. The data presented here is for illustrative purposes to highlight the relative potencies of these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Inhibition of STAT3 Phosphorylation Assay (Cell-Based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of STAT3 in response to cytokine stimulation.
1. Cell Culture and Stimulation:
- Human cell lines, such as Jurkat T cells or peripheral blood mononuclear cells (PBMCs), are cultured under standard conditions.
- Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
- Stimulation is initiated by adding a cytokine that signals through TYK2, such as Interferon-alpha (IFNα) or Interleukin-23 (IL-23), at a predetermined concentration.
2. Cell Lysis and Protein Quantification:
- Following stimulation, cells are washed and lysed to release cellular proteins.
- The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
3. Detection of Phosphorylated STAT3 (pSTAT3):
- The levels of phosphorylated STAT3 (at tyrosine 705) and total STAT3 are measured using techniques such as:
- Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT3 and total STAT3.
- ELISA: A sandwich ELISA format is used with a capture antibody for total STAT3 and a detection antibody specific for pSTAT3.
- Flow Cytometry: Intracellular staining with fluorescently labeled antibodies against pSTAT3 and total STAT3 allows for quantification in individual cells.
4. Data Analysis:
- The ratio of pSTAT3 to total STAT3 is calculated for each concentration of the test compound.
- The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in STAT3 phosphorylation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
This biophysical assay measures the change in the thermal stability of a protein upon ligand binding, providing evidence of direct interaction.
1. Reagents and Plate Preparation:
- Purified recombinant TYK2 protein (specifically the JH2 domain for allosteric inhibitors) is used.
- A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is included.
- The protein and dye mixture is dispensed into a 96-well or 384-well PCR plate.
- Test compounds at various concentrations are added to the wells.
2. Thermal Denaturation:
- The plate is placed in a real-time PCR instrument.
- The temperature is gradually increased in a stepwise manner.
- The fluorescence intensity is measured at each temperature increment.
3. Data Analysis:
- As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
- The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve.
- A shift in the Tm in the presence of a compound compared to the vehicle control indicates a direct binding interaction. A positive shift (increase in Tm) suggests that the compound stabilizes the protein.
Visualizing the Molecular Landscape
To better understand the context of TYK2 inhibition and the experimental approaches, the following diagrams are provided.
Caption: TYK2 Signaling Pathway and Point of Inhibition.
Caption: STAT3 Phosphorylation Assay Workflow.
Conclusion
The "this compound" scaffold serves as a promising pharmacophore for the development of selective, allosteric TYK2 inhibitors. The N-(methyl-d3)pyridazine-3-carboxamide derivatives demonstrate potent inhibition of TYK2-mediated signaling, comparable to or exceeding that of other clinical-stage TYK2 inhibitors. Their allosteric mechanism of action, targeting the less conserved JH2 domain, offers a potential advantage in terms of selectivity over other JAK family members, which may translate to an improved safety profile. Further validation studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this chemical series. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to the discovery and development of novel treatments for autoimmune and inflammatory diseases.
References
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brepocitinib Inhibits Key Pathogenic Cytokine Signaling in Dermatomyositis Patients - ACR Meeting Abstracts [acrabstracts.org]
Evaluating the in vivo efficacy of "Methyl 6-aminopyridazine-3-carboxylate" derivatives
For researchers and drug development professionals exploring novel anti-cancer agents, pyridazine derivatives have emerged as a promising scaffold. This guide provides a comparative evaluation of the in vivo efficacy of a potent 3,6-disubstituted pyridazine derivative, compound 9e, against the established multi-kinase inhibitor, Sorafenib. The data presented is derived from studies utilizing the Ehrlich ascites carcinoma (EAC) solid tumor model, a well-established platform for assessing anti-tumor activity.[1][2][3][4]
Comparative Efficacy of Compound 9e vs. Sorafenib
The in vivo anti-cancer activity of the pyridazine derivative 9e was evaluated at two different dose levels (15 mg/kg and 30 mg/kg) and compared with Sorafenib (30 mg/kg) in an EAC solid tumor animal model. The primary endpoint for efficacy was the reduction in tumor volume over a 15-day treatment period.[1][2]
Table 1: Comparison of Tumor Volume Reduction in EAC Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Day 12 Tumor Volume Reduction (%) vs. Control | Day 15 Tumor Volume Reduction (%) vs. Control |
| Compound 9e | 15 | 80.9 | 71.1 |
| Compound 9e | 30 | Not specified | 64.8 |
| Sorafenib | 30 | Not specified | 64.6 |
| Control | - | 0 | 0 |
Data sourced from studies on 3,6-disubstituted pyridazine derivatives.[1][5]
The results indicate that compound 9e at a dose of 15 mg/kg demonstrated a significant reduction in tumor volume, showing a notable 80.9% reduction by day 12.[1][5] By day 15, both doses of compound 9e and Sorafenib at 30 mg/kg resulted in comparable tumor volume regressions of 71.1%, 64.8%, and 64.6%, respectively, when compared to the untreated control group.[1][5]
Mechanism of Action: Targeting the JNK1 Signaling Pathway
Compound 9e has been shown to exert its anti-cancer effects through the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers.[6][7][8][9] In the EAC solid tumor model, treatment with compound 9e led to a downregulation of JNK1 gene expression and a reduction in the protein levels of its phosphorylated form.[1][2]
JNK1 Signaling Pathway Inhibition
Experimental Protocols
The following is a detailed methodology for the in vivo efficacy evaluation of pyridazine derivatives in the Ehrlich ascites carcinoma (EAC) solid tumor model.
Animal Model and Tumor Induction
-
Animal Strain: Female Swiss albino mice are typically used.[10]
-
Tumor Cell Line: Ehrlich ascites carcinoma (EAC) cells are maintained by intraperitoneal serial passages in mice.[4]
-
Solid Tumor Induction: To induce solid tumors, EAC cells (e.g., 2.5 x 10^6 cells) are collected from the ascitic fluid of a donor mouse, washed with sterile saline, and injected subcutaneously into the left thigh of the experimental mice.[3][10]
Dosing and Administration
-
Treatment Groups: Mice are randomly divided into several groups: a control group receiving the vehicle, groups receiving different doses of the test compound (e.g., compound 9e at 15 and 30 mg/kg), and a positive control group receiving a standard drug (e.g., Sorafenib at 30 mg/kg).[1][5]
-
Administration Route: The test compounds and the standard drug are typically administered via intraperitoneal injection or oral gavage.[11][12]
-
Dosing Schedule: Treatment usually commences after the tumors have reached a palpable size and continues for a specified period, for instance, daily for 15 days.[1]
Efficacy Assessment
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals (e.g., every 3 days) using a caliper. The volume is calculated using the formula: V = 0.5 x length x (width)^2.[1][5]
-
Tumor Weight: At the end of the experiment, mice are euthanized, and the solid tumors are excised and weighed.
-
Survival Rate: In some studies, the mean survival time of the animals in each group is monitored to assess the impact on overall survival.[3]
Statistical Analysis
-
The data on tumor volume and weight are typically presented as the mean ± standard error of the mean (SEM).
-
Statistical significance between the treatment groups and the control group is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
The experimental workflow for evaluating the in vivo efficacy is summarized in the diagram below.
In Vivo Efficacy Evaluation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. mdpi.com [mdpi.com]
- 9. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin B17 alleviates Sorafenib-induced cardiotoxicity in Ehrlich Ascites Carcinoma mice via modulation of inflammatory and fibrotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amygdalin potentiates the anti-cancer effect of Sorafenib on Ehrlich ascites carcinoma and ameliorates the associated liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
New Methyl 6-aminopyridazine-3-carboxylate Derivatives Emerge as Potent TYK2 Inhibitors, Outperforming Existing Options
For Immediate Release
[City, State] – [Date] – Researchers have unveiled a novel series of Methyl 6-aminopyridazine-3-carboxylate derivatives demonstrating significant potential as highly selective Tyrosine Kinase 2 (TYK2) inhibitors. Early data indicates that these new compounds exhibit superior potency in blocking key inflammatory signaling pathways compared to the established TYK2 inhibitor, deucravacitinib. This development opens promising new avenues for the treatment of a range of autoimmune and inflammatory diseases.
This guide provides a comprehensive comparison of these next-generation pyridazine derivatives against the current benchmark, deucravacitinib. It includes a detailed analysis of their inhibitory activity, a breakdown of the experimental protocols used for evaluation, and a visualization of the targeted signaling pathway and experimental workflow.
Performance Benchmark: Novel Derivatives vs. Deucravacitinib
The new series of N-(methyl-d3)pyridazine-3-carboxamide derivatives of this compound have been evaluated for their ability to inhibit TYK2 signaling. The data presented below summarizes the inhibitory concentrations (IC50) of the leading new compound (Compound 30) and the existing inhibitor, deucravacitinib, across various assays.
| Inhibitor | Assay Type | Target/Pathway | IC50 | Reference |
| Deucravacitinib | Probe Displacement Assay | TYK2 | 0.2 nM | [1] |
| Cellular Assay | IL-12 Signaling | 2-19 nM | [2][3] | |
| Cellular Assay | IL-23 Signaling | 2-19 nM | [2][3] | |
| Cellular Assay | IFN-α Signaling | 2-19 nM | [2][3] | |
| Compound 30 | Cellular Assay | STAT3 Phosphorylation | More potent than Deucravacitinib | [4][5] |
The TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in immune system signaling.[6][7] It is activated by various cytokines, including interleukins 12 and 23 (IL-12, IL-23) and Type I interferons (IFNs).[8][9] Upon activation, TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[6] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[7] Dysregulation of the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune diseases.
Caption: TYK2 signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
TYK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of TYK2 by measuring the amount of ADP produced during the kinase reaction.
-
Enzyme and Substrate Preparation: Recombinant active TYK2 enzyme and a suitable peptide substrate (e.g., KKSRGDYMTMQIG) are thawed on ice. The enzyme is diluted to the desired concentration in a kinase dilution buffer.
-
Reaction Initiation: The kinase reaction is initiated by mixing the diluted TYK2 enzyme with the substrate and ATP in a 96-well or 384-well plate.
-
Incubation: The reaction mixture is incubated at ambient temperature for a defined period, typically 40 minutes.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the produced ADP back to ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is measured with a plate reader. The luminescence signal is directly proportional to the amount of ADP produced and thus the TYK2 kinase activity.
-
Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound. The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for STAT3 Phosphorylation (Western Blot)
This assay measures the level of phosphorylated STAT3 (p-STAT3) in cells, which is a downstream marker of TYK2 activation.
-
Cell Culture and Treatment: A suitable human cell line (e.g., A431 cells) is cultured overnight. The cells are then treated with the test inhibitor at various concentrations for a specified period before being stimulated with a cytokine (e.g., EGF or IL-6) to activate the TYK2 pathway.
-
Cell Lysis: After stimulation, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The p-STAT3 bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.
-
Densitometry and Analysis: The intensity of the p-STAT3 bands is quantified using densitometry software and normalized to the total STAT3 or housekeeping protein levels. The percentage of inhibition of STAT3 phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The logical flow for comparing the novel pyridazine derivatives against existing inhibitors is outlined below.
Caption: Workflow for benchmarking new TYK2 inhibitors.
The emergence of these new this compound derivatives represents a significant advancement in the pursuit of more effective and selective treatments for autoimmune disorders. The data presented herein provides a strong rationale for their continued development and clinical investigation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TYK2 Inhibitors with an N-(Methyl- d 3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Safety Operating Guide
Proper Disposal of Methyl 6-aminopyridazine-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-aminopyridazine-3-carboxylate, a compound used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous substance. The following procedures are based on general best practices for chemical waste management and information from structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.[1] All personnel handling this compound waste must be trained on proper hazardous waste handling procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
-
Appropriate respiratory protection, especially if there is a risk of generating dust or aerosols.[2]
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3] Avoid contact with skin and eyes.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, storage, and collection by a licensed waste disposal service.
Step 1: Waste Identification and Classification
The first crucial step is to identify and classify the waste.[4][5] Since a specific SDS is unavailable, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Based on the hazard profile of a similar compound, 6-Amino-pyridazine-3-carboxylic acid, this waste should be considered:
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][7]
-
Collect waste containing this compound in a designated, leak-proof container.[8]
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[2]
-
Solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be collected separately from liquid waste.
Step 3: Waste Container Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.[1][5][8] The label should include:
-
The full chemical name: "this compound" (do not use abbreviations).[1][8]
-
The words "Hazardous Waste".[1]
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator.[1]
-
Appropriate hazard pictograms.[1]
Store the sealed waste container in a designated and secure satellite accumulation area that is accessible only to trained personnel.[4][9]
Step 4: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[5][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][10]
Quantitative Data for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters for handling chemical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for vapor expansion. | General laboratory safety guidelines |
| Neutralization pH Range | For corrosive waste, neutralize to a pH between 6.0 and 8.0 before disposal (if permitted). | [7] |
| Satellite Accumulation Area Limit | Laboratories may accumulate no more than 25 gallons of chemical waste at a time. | [9] |
| Empty Container Rinsing | Triple rinse containers that held acutely hazardous waste with a suitable solvent. |
Experimental Protocols
Neutralization of Corrosive Waste (General Procedure):
Note: This is a general procedure and should only be performed by trained personnel if deemed appropriate by your EHS department for specific waste streams. It is not recommended for this compound waste without specific guidance.
-
Preparation: Work in a certified chemical fume hood and wear appropriate PPE.[7]
-
Dilution: For concentrated acids or bases, slowly add the waste to a large volume of cold water with continuous stirring to manage heat generation.[7]
-
Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) while monitoring the pH.[7]
-
Disposal: Once the pH is between 6.0 and 8.0 and the solution contains no other hazardous materials, it may be permissible to discharge it to the sanitary sewer with a large amount of water, in accordance with local regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
Safeguarding Your Research: Essential PPE and Handling Protocols for Methyl 6-aminopyridazine-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-aminopyridazine-3-carboxylate, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and proper disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard. | Must be government-approved (e.g., NIOSH in the US or EN 166 in the EU).[1] |
| Skin | Compatible chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat. | Inspect gloves for integrity before each use.[2][3] Use proper glove removal technique to avoid skin contact.[2][3] Consider flame-retardant and antistatic protective clothing. |
| Respiratory | A government-approved respirator is required, especially when dusts may be generated. | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] |
| Feet | Protective boots may be required depending on the situation. | Closed-toe shoes are a minimum requirement in any laboratory setting. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe operations in the laboratory.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][5]
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[4][6]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, smoking, or using the restroom.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Immediately remove and wash contaminated clothing before reuse.
3. Handling Procedures:
-
Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1][7]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Use non-sparking tools to prevent ignition sources.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]
-
Spills: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[3] Sweep up the material and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[2]
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste material may be classified as hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[7]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of the material down the drain.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]
Below is a workflow diagram outlining the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
